CGP35348
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-aminopropyl(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVUOWTHWIXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154064 | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123690-79-9 | |
| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cgp 35348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-35348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CGP35348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP35348 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a centrally active compound capable of crossing the blood-brain barrier, it has become an invaluable pharmacological tool for elucidating the physiological roles of GABA-B receptors in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Primary Pharmacological Target: The GABA-B Receptor
This compound exerts its effects by directly interacting with and blocking the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.
Receptor Binding and Affinity
This compound is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, GABA, thereby preventing receptor activation. It exhibits selectivity for the GABA-B receptor with negligible affinity for other neurotransmitter receptors.[1] The inhibitory potency of this compound is well-characterized, with a half-maximal inhibitory concentration (IC50) of 34 µM in rat cortical membranes.[2][3][4] Notably, this compound displays a higher affinity for postsynaptic GABA-B receptors compared to their presynaptic counterparts.[2][3]
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 µM | Rat cortical membranes | [2][3][4] |
Molecular Mechanism of Action and Downstream Signaling
Activation of the GABA-B receptor by GABA initiates a cascade of intracellular events leading to neuronal inhibition. This compound, by blocking this initial step, prevents these downstream effects.
Antagonism of G-protein Coupling and Second Messenger Systems
The GABA-B receptor is coupled to inhibitory G-proteins of the Gi/o family.[5] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of effector proteins. This compound prevents this dissociation.
One of the key downstream effects of GABA-B receptor activation is the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] By antagonizing the GABA-B receptor, this compound prevents this reduction in cAMP, thereby influencing the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[1]
Modulation of Ion Channel Activity
The Gβγ subunit released upon GABA-B receptor activation directly modulates the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This compound blocks these effects:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: GABA-B receptor activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization. This compound prevents this baclofen-induced activation of GIRK channels.[6]
-
Inhibition of voltage-gated calcium channels (VGCCs): Presynaptic GABA-B receptor activation inhibits calcium influx through VGCCs, which is a key step in neurotransmitter release. By blocking these receptors, this compound can prevent the inhibition of neurotransmitter release.[5]
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention for this compound.
Physiological Consequences of GABA-B Receptor Antagonism
By blocking the inhibitory actions of GABA at GABA-B receptors, this compound leads to a net increase in neuronal excitability. This has been demonstrated in a variety of experimental paradigms:
-
Electrophysiology: this compound blocks the late inhibitory postsynaptic potential (IPSP) in hippocampal slices and antagonizes the membrane hyperpolarization induced by the GABA-B agonist, baclofen.[1][7]
-
Neurotransmitter Release: In vivo microdialysis studies have shown that this compound can increase the extracellular levels of neurotransmitters like glutamate by blocking presynaptic GABA-B autoreceptors.[8]
-
Behavioral Studies: this compound has been shown to prevent the antinociceptive and muscle-relaxant effects of baclofen.[9][10] It can also induce hypersensitivity to mechanical stimuli and has been observed to influence learning and memory processes.[11] In models of epilepsy, this compound can reduce the occurrence of spike-wave bursts.[12]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental techniques. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GABA-B receptor.
Objective: To determine the IC50 value of this compound for the GABA-B receptor.
Materials:
-
Rat cortical tissue
-
Radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or a specific antagonist like [³H]CGP54626)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA or another potent GABA-B agonist/antagonist.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on the electrical properties of individual neurons.
Objective: To determine if this compound can block baclofen-induced outward currents in hippocampal neurons.
Materials:
-
Rat hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Baclofen
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Methodology:
-
Slice Preparation:
-
Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using a microscope, identify a pyramidal neuron in the CA1 region.
-
Approach the neuron with a glass micropipette filled with internal solution and form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -70 mV) and record baseline currents.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing a known concentration of baclofen to induce an outward current.
-
Once a stable baclofen-induced current is observed, co-apply this compound with baclofen.
-
Observe the effect of this compound on the baclofen-induced current.
-
Wash out the drugs to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the amplitude of the outward current before and after the application of baclofen and this compound.
-
Quantify the degree of antagonism by this compound.
-
Conclusion
This compound is a well-characterized, selective antagonist of the GABA-B receptor. Its mechanism of action involves the direct blockade of GABA binding, leading to the prevention of Gi/o protein activation and the subsequent downstream signaling events, including the modulation of adenylyl cyclase and ion channel activity. This antagonism results in a disinhibition of neuronal activity, which has been demonstrated through a variety of in vitro and in vivo experimental approaches. As a brain-penetrant compound, this compound remains a critical tool for investigating the multifaceted roles of GABA-B receptors in health and disease, and for the development of novel therapeutics targeting the GABAergic system.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348 [sigmaaldrich.com]
- 3. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP35348: A Technical Guide to a Selective GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP35348 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, the primary metabotropic receptor for the main inhibitory neurotransmitter in the central nervous system, GABA. As a brain-penetrant compound, this compound has been an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABA-B receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound for their scientific investigations.
Introduction
This compound, with the IUPAC name (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a synthetic organic compound that acts as a competitive antagonist at GABA-B receptors.[1] Its ability to cross the blood-brain barrier has made it a widely used tool in both in vitro and in vivo studies to investigate the diverse functions of GABA-B receptors, which are implicated in a range of neurological and psychiatric conditions.
Mechanism of Action
This compound exerts its effects by competitively binding to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor, thereby preventing the binding of the endogenous agonist, GABA.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by GABA-B receptor activation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Notes |
| IC₅₀ | 34 µM | Rat cortical membranes | Concentration causing 50% inhibition of radioligand binding.[4] |
| Apparent pA₂ | 9.0 - 9.3 | Rat spinal cord | A measure of the potency of a competitive antagonist.[5] |
| Kᵢ | 28 µM | Human GABA-B receptors | Determined by displacement of [³H]-CGP54626.[2] |
Table 2: In Vivo Efficacy and Dosage
| Animal Model | Dosing (Route) | Observed Effect | Reference |
| Mouse | 60-100 mg/kg (i.p.) | Prevention of baclofen-induced antinociception. | [6] |
| Mouse | 0.5-2.5 µg (i.c.v.) | Prevention of baclofen-induced antinociception. | [6] |
| Mouse | 400 mg/kg (i.p.) | Antagonism of GHBA- and baclofen-induced decrease in locomotor activity and increase in forebrain dopamine. | [7] |
| Rat | 3-30 µg (i.t.) | Dose-dependent antagonism of baclofen-induced antinociception. | [5] |
| Rat | 0.3-1 mM (intrahippocampal perfusion) | Evoked increases of extracellular cGMP. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound.
Radioligand Binding Assay (Competition)
This protocol is adapted from standard receptor binding assay procedures and is suitable for determining the binding affinity (Kᵢ) of this compound for the GABA-B receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from GABA-B receptors.
Materials:
-
Rat cortical membranes (or other tissue/cell line expressing GABA-B receptors)
-
[³H]-CGP54626 (or other suitable GABA-B receptor radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [³H]-CGP54626 (typically at or below its Kₑ).
-
A range of concentrations of this compound.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled GABA.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region.
Objective: To assess the in vivo effect of this compound on the extracellular concentrations of neurotransmitters, such as dopamine or GABA, in a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus). Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of the neurotransmitter of interest.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Continue to collect dialysate samples to monitor the changes in neurotransmitter levels following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to separate and quantify the neurotransmitter of interest.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording the late inhibitory postsynaptic potential (IPSP) and assessing the effect of this compound in brain slices.
Objective: To determine if this compound can block the late, GABA-B receptor-mediated component of the inhibitory postsynaptic potential.
Materials:
-
Vibratome
-
Brain slice chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Stimulating electrode
-
This compound
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Whole-Cell Recording: Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution. Establish a whole-cell patch-clamp recording.
-
IPSP Evocation: Place a stimulating electrode in a region that provides inhibitory input to the recorded neuron. Deliver electrical stimuli to evoke postsynaptic potentials. The recording will typically show an early, fast GABA-A receptor-mediated IPSP followed by a late, slow GABA-B receptor-mediated IPSP.
-
Drug Application: After obtaining a stable baseline of evoked IPSPs, perfuse the slice with aCSF containing this compound.
-
Data Acquisition: Continue to evoke and record IPSPs during the application of this compound.
-
Data Analysis: Compare the amplitude and duration of the late component of the IPSP before and after the application of this compound to determine the extent of blockade.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound and GABA-B receptors.
References
- 1. CGP-35348 - Wikipedia [en.wikipedia.org]
- 2. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 4. CGP 35348 [sigmaaldrich.com]
- 5. Antagonism of L-baclofen-induced antinociception by CGP 35348 in the spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The GABA-B Receptor Antagonist CGP35348: A Technical Guide to its Effects on Synaptic Plasticity and Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of CGP35348, a selective GABA-B receptor antagonist, on synaptic plasticity, with a particular focus on Long-Term Potentiation (LTP). This compound has emerged as a critical tool for dissecting the role of GABA-B receptor-mediated inhibition in the induction and maintenance of synaptic plasticity. This document details the dose-dependent and stimulation-protocol-dependent effects of this compound on LTP, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways. The quantitative data from key studies are summarized in structured tables for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development investigating synaptic plasticity and associated therapeutic targets.
Introduction: The Role of GABA-B Receptors in Synaptic Plasticity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[1] They are found on both presynaptic and postsynaptic membranes and play a crucial role in modulating neuronal excitability and synaptic transmission.[2]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a primary model for studying the cellular basis of learning and memory.
The involvement of GABAergic inhibition in regulating the threshold and magnitude of LTP is well-established. GABA-B receptors, in particular, have a significant influence on the induction of LTP. Their activation can hyperpolarize the postsynaptic membrane and reduce presynaptic neurotransmitter release, thereby increasing the threshold for LTP induction.[3]
This compound: A Selective GABA-B Receptor Antagonist
This compound is a selective antagonist of GABA-B receptors with a significantly higher affinity for postsynaptic receptors compared to presynaptic autoreceptors.[4] This differential affinity makes it a valuable pharmacological tool to dissect the distinct roles of pre- and postsynaptic GABA-B receptors in synaptic plasticity. This compound has an IC50 of 34 μM for GABA-B receptors and is known to be a centrally active blocker of these receptors.[5]
Effects of this compound on Long-Term Potentiation (LTP)
The effects of this compound on LTP are highly dependent on both the concentration of the antagonist and the stimulation protocol used to induce LTP. The two most common protocols are Theta Burst Stimulation (TBS), which mimics endogenous hippocampal theta rhythms, and High-Frequency Stimulation (HFS), a more artificial, high-intensity stimulation.
Dose-Dependent Effects with Theta Burst Stimulation (TBS)
When LTP is induced using TBS, this compound exhibits a bell-shaped dose-response curve. At lower to intermediate concentrations, it facilitates LTP, while at high concentrations, it suppresses LTP.[4] This is attributed to the differential blockade of postsynaptic versus presynaptic GABA-B receptors.
-
Facilitation at Lower Concentrations: At concentrations that preferentially block postsynaptic GABA-B receptors, this compound reduces the slow inhibitory postsynaptic potentials (IPSPs). This leads to greater postsynaptic depolarization during TBS, facilitating the activation of NMDA receptors and thereby enhancing LTP induction.
-
Suppression at Higher Concentrations: At higher concentrations, this compound also blocks presynaptic GABA-B autoreceptors on GABAergic interneurons. This disinhibits the interneurons, leading to increased GABA release and enhanced activation of GABA-A receptors, which can shunt the excitatory postsynaptic potentials (EPSPs) and suppress LTP induction.[4]
Monotonic Facilitation with High-Frequency Stimulation (HFS)
In contrast to TBS, the application of this compound during HFS-induced LTP results in a monotonic, dose-dependent facilitation of potentiation.[4] HFS is a very strong stimulus that can overcome the inhibitory influence of GABA-A receptors. Therefore, the primary effect of blocking postsynaptic GABA-B receptors with this compound is a reduction in the late, slow IPSP, leading to enhanced depolarization and a greater magnitude of LTP. The increased GABA-A receptor-mediated inhibition seen at high this compound concentrations is less effective at counteracting the strong depolarization induced by HFS.
Quantitative Data on this compound's Effects on LTP
The following tables summarize the quantitative data from a key study by Stäubli et al. (1999) investigating the effects of different concentrations of this compound on LTP induced by TBS and HFS in the CA1 region of rat hippocampal slices. The values represent the mean percentage change in the field excitatory postsynaptic potential (fEPSP) slope 45-50 minutes post-induction compared to the pre-induction baseline.
| Concentration of this compound | Mean fEPSP Slope (% of Baseline) - Control Site | Mean fEPSP Slope (% of Baseline) - Test Site | Mean Within-Slice Difference (Test - Control) |
| 100 µM | 125.3 ± 4.1 | 141.8 ± 5.9 | +16.5 ± 3.2 |
| 250 µM | 128.9 ± 6.2 | 151.1 ± 8.7 | +22.2 ± 5.5 |
| 500 µM | 133.1 ± 7.8 | 145.6 ± 9.1 | +12.5 ± 6.9 |
| 1000 µM | 130.5 ± 5.3 | 116.1 ± 4.9 | -14.4 ± 4.8 |
| Concentration of this compound | Mean fEPSP Slope (% of Baseline) - Control Site | Mean fEPSP Slope (% of Baseline) - Test Site | Mean Within-Slice Difference (Test - Control) |
| 100 µM | 135.2 ± 5.7 | 148.9 ± 6.8 | +13.7 ± 3.9 |
| 250 µM | 138.1 ± 6.1 | 159.3 ± 7.5 | +21.2 ± 4.8 |
| 500 µM | 140.3 ± 7.0 | 168.4 ± 8.2 | +28.1 ± 5.3 |
| 1000 µM | 142.6 ± 6.5 | 175.9 ± 9.3 | +33.3 ± 6.1 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for investigating the effects of this compound on LTP in hippocampal slices.
Hippocampal Slice Preparation
-
Animal Model: Adult male Sprague-Dawley rats (6-8 weeks old) are commonly used.
-
Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 D-glucose.
-
Slicing: The hippocampus is dissected out and transverse slices (400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are transferred to an interface or submerged chamber containing oxygenated aCSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Chamber: Slices are placed in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record fEPSPs.
-
Baseline Recording: Baseline synaptic responses are evoked by single pulses (0.1 ms duration) delivered every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. A stable baseline is recorded for at least 20-30 minutes before drug application or LTP induction.
Drug Application
-
This compound Preparation: this compound is dissolved in aCSF to the desired final concentration.
-
Application Method: The drug is typically applied via bath perfusion, starting 15-20 minutes before the induction of LTP and continuing throughout the recording period. For localized application, pressure ejection from a micropipette can be used.[4]
LTP Induction Protocols
-
Theta Burst Stimulation (TBS): A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train may be repeated 2-3 times with a 20-second interval.[6]
-
High-Frequency Stimulation (HFS): A typical HFS protocol consists of one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20-30 seconds.[6]
Data Analysis
The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is typically quantified as the percentage change in the average fEPSP slope during a specific time window (e.g., 40-60 minutes) after the induction stimulus, compared to the average baseline slope.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling at presynaptic and postsynaptic terminals.
Experimental Workflow for Investigating this compound Effects on LTP
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the magnitude of long-term potentiation produced by theta burst and high frequency stimulation protocols matched in stimulus number - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CGP35348 in Learning and Memory: A Technical Guide
An In-depth Examination of the Preclinical Evidence, Experimental Protocols, and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
CGP35348, a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, has emerged as a critical pharmacological tool in the study of cognitive processes. By blocking the inhibitory effects of GABA at the G-protein coupled GABA-B receptor, this compound has been shown to modulate synaptic plasticity and enhance performance in various learning and memory paradigms. This technical guide provides a comprehensive overview of the role of this compound in neuroscience research, detailing its mechanism of action, summarizing key quantitative findings, and providing in-depth experimental protocols for its use in behavioral and electrophysiological studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the GABAergic system's role in cognition and exploring novel therapeutic avenues for cognitive disorders.
Introduction to this compound
This compound, with the chemical name (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. It has an IC50 of 34 μM in rat cortical membranes and is characterized by its ability to cross the blood-brain barrier, making it suitable for in vivo studies.[1][2] Its primary mechanism of action is the competitive blockade of GABA-B receptors, which are metabotropic receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels through G-protein signaling.[3][4] By antagonizing these receptors, this compound effectively reduces GABAergic inhibition, a process that has been demonstrated to facilitate synaptic plasticity, a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on learning, memory, and synaptic plasticity.
Table 1: In Vitro and In Vivo Receptor Binding and Efficacy
| Parameter | Value | Species | Tissue/Preparation | Reference |
| IC50 | 34 μM | Rat | Cortical Membranes | [1] |
Table 2: Effective Dosages in Behavioral Studies
| Behavioral Task | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Morris Water Maze | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Improved memory retention (shorter latency to find platform). | [5][6] |
| Radial Arm Maze | Rat | Intraperitoneal (i.p.) | 25 - 200 mg/kg | Enhanced memory retention (bell-shaped dose-response). | [7] |
| Passive Avoidance | Mouse | Not Specified | Not Specified | Promoted acquisition and consolidation of memory. | [8] |
| Fear Conditioning | Rat/Mouse | Intraperitoneal (i.p.) | 10 - 300 mg/kg | Modulation of fear memory (requires further specific study). | [9][10] |
Table 3: Effects on Long-Term Potentiation (LTP)
| LTP Induction Protocol | Preparation | This compound Concentration/Dose | Effect on fEPSP Slope | Reference(s) |
| Theta Burst Stimulation (TBS) | Rat Hippocampal Slices | Dose-dependent | Facilitation at intermediate doses, depression at high doses. | [7] |
| High-Frequency Stimulation (HFS) | Rat Hippocampal Slices | Monotonically increasing | Monotonic increase in potentiation with increasing dose. | [7] |
| High-Frequency Stimulation (100 Hz) | Rat Hippocampal Slices | 50 μM | Attenuated potentiation of EPSPs in specific cortical layers. | [11] |
Detailed Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[12]
Objective: To evaluate the effect of this compound on the acquisition, consolidation, and retrieval of spatial memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).
-
Submerged escape platform (10 cm in diameter), 1-1.5 cm below the water surface.
-
Video tracking system.
-
This compound solution (e.g., 1 mg/mL in distilled water).
-
Saline solution (vehicle control).
-
Experimental animals (e.g., adult male albino mice).[5]
Procedure:
-
Habituation: For 2-3 days prior to the experiment, handle the mice and habituate them to the testing room and the water maze (allow for free swimming for 60 seconds without the platform).
-
Drug Administration:
-
Acquisition: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each training day.[1]
-
Consolidation: Administer this compound or vehicle immediately after the last trial of each training day.
-
Retrieval: Administer vehicle 30 minutes before each training trial. On the probe trial day, administer this compound or vehicle 30 minutes before the trial.
-
-
Training (Acquisition Phase - 4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the mouse a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The inter-trial interval (ITI) should be consistent (e.g., 15-30 minutes).
-
-
Probe Trial (Memory Retention - 24 hours after the last training day):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the swimming path, time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.
-
Retention: In the probe trial, analyze the percentage of time spent in the target quadrant and the number of platform location crossings. A higher value in the drug-treated group compared to the control group suggests enhanced memory.
Fear Conditioning
Fear conditioning is a form of associative learning used to assess the ability to learn and remember an association between a neutral conditioned stimulus (CS) and an aversive unconditioned stimulus (US).[13][14]
Objective: To investigate the effect of this compound on the acquisition and extinction of conditioned fear.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating outer chamber.
-
Video camera and software to record and score freezing behavior.
-
This compound solution.
-
Saline solution (vehicle control).
-
Experimental animals (e.g., adult male rats or mice).
Procedure:
-
Habituation: Handle the animals for several days before the experiment.
-
Drug Administration: Administer this compound (e.g., 10-300 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.
-
Conditioning (Day 1):
-
Place the animal in the conditioning chamber and allow for a 2-3 minute baseline period.
-
Present the conditioned stimulus (CS), typically an auditory cue (e.g., 80 dB tone for 20-30 seconds).
-
The unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered during the final moments of the CS presentation.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the animal from the chamber 1-2 minutes after the final pairing.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber.
-
Record freezing behavior (complete absence of movement except for respiration) for 5 minutes. No CS or US is presented.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (tone) for a sustained period (e.g., 3-5 minutes).
-
Record freezing behavior during the baseline and CS presentation periods.
-
Data Analysis:
-
Calculate the percentage of time spent freezing during each phase of the experiment.
-
Higher freezing percentages in the drug-treated group during contextual and cued testing would indicate an enhancement of fear memory acquisition.
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.[15]
Objective: To determine the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Vibratome or tissue chopper.
-
Interface or submerged recording chamber.
-
Artificial cerebrospinal fluid (aCSF).
-
Bipolar stimulating electrode and glass recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound.
-
Experimental animals (e.g., adult male rats).
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply this compound (e.g., 50 µM) to the aCSF and allow it to perfuse the slice for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Tetanic Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after LTP induction.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline average.
-
Compare the magnitude of potentiation (percentage increase in fEPSP slope) in the presence of this compound to the control condition.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway in Synaptic Plasticity
The following diagram illustrates the canonical GABA-B receptor signaling pathway and how its antagonism by this compound can influence synaptic plasticity.
Caption: GABA-B receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for Behavioral Studies
The following diagram outlines a typical workflow for a behavioral study investigating the effects of this compound on learning and memory.
Caption: A generalized workflow for in vivo learning and memory experiments with this compound.
Experimental Workflow for In Vitro Electrophysiology
This diagram illustrates the key steps in an in vitro electrophysiology experiment to assess the impact of this compound on LTP.
Caption: Standard workflow for an in vitro long-term potentiation (LTP) experiment.
Conclusion
This compound serves as an indispensable tool for elucidating the role of the GABA-B receptor in learning and memory. The collective evidence from behavioral and electrophysiological studies strongly indicates that the antagonism of GABA-B receptors by this compound can enhance cognitive processes, likely through the facilitation of synaptic plasticity. The detailed protocols and summarized data presented in this guide are intended to facilitate the design and execution of future research in this promising area. Further investigation into the precise molecular mechanisms and the therapeutic potential of targeting the GABA-B receptor system is warranted and holds promise for the development of novel treatments for cognitive impairments.
References
- 1. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of GABAB receptor antagonist (this compound) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. funjournal.org [funjournal.org]
- 9. Pharmacological stimulation of infralimbic cortex after fear conditioning facilitates subsequent fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABAB receptor-mediated, layer-specific synaptic plasticity reorganizes gamma-frequency neocortical response to stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Accurate Measurement of Fear Memory in Pavlovian Conditioning: Resolving The Baseline Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Impact of CGP35348 on Neuronal Excitability and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP35348 is a selective and centrally active antagonist of the γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. By blocking these receptors, this compound effectively modulates neuronal excitability and synaptic inhibition. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its quantitative impact on neuronal activity, detailed experimental protocols for its study, and a visual representation of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and GABAB Receptors
γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABAB1 and GABAB2 subunits.[1] They are located on both presynaptic and postsynaptic membranes and play a crucial role in fine-tuning neuronal excitability and synaptic transmission.
Presynaptic GABAB receptors act as autoreceptors, inhibiting the release of GABA, or as heteroreceptors, modulating the release of other neurotransmitters like glutamate. Postsynaptic GABAB receptors, upon activation by GABA, induce a slow and prolonged inhibitory postsynaptic potential (IPSP) primarily through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1]
This compound is a potent and selective antagonist of GABAB receptors, demonstrating an IC50 of 34 µM in rat cortical membranes.[2] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies. By competitively binding to GABAB receptors, this compound prevents the inhibitory actions of GABA, leading to an overall increase in neuronal excitability.
Impact of this compound on Neuronal Excitability and Inhibition: Quantitative Data
The antagonistic action of this compound on GABAB receptors manifests in measurable changes in various parameters of neuronal activity. The following tables summarize the quantitative effects of this compound as reported in the scientific literature.
Table 1: Effect of this compound on Inhibitory Postsynaptic Potentials (IPSPs) and Currents (IPSCs)
| Parameter | Species/Brain Region | This compound Concentration | Effect | Reference |
| Late IPSP Amplitude | Rat Hippocampal Slice | 10, 30, 100 µM | Blocked membrane hyperpolarization and late IPSP induced by D/L-baclofen (10 µM) | [2] |
| GABAB Current | Adult Rat Dentate Gyrus Granule Cells | 200-800 µM | Concentration-dependent block of slow outward current | [3] |
| GABAB Current Kinetics | Adult Rat Dentate Gyrus Granule Cells | ~50% peak current reduction | No effect on activation or inactivation kinetics | [3] |
Table 2: Effect of this compound on Excitatory Postsynaptic Potentials (EPSPs) and Neuronal Firing
| Parameter | Species/Brain Region | This compound Concentration/Dose | Effect | Reference |
| Population EPSP (pEPSP2) Duration | Rat Dentate Gyrus (in vivo) | Not specified | Reduced the increased duration of pEPSP2 at 100-400 ms inter-stimulus intervals to baseline | [4] |
| Population Spike (PS2) Amplitude | Rat Dentate Gyrus (in vivo) | Not specified | Reduced the amplitude of PS2 at 50-200 ms inter-stimulus intervals | [4] |
| Spike-wave burst duration | Rat model of absence epilepsy | 100 mg/kg i.p. | 84% reduction in mean burst time | [5] |
| Locomotor Activity (antagonism of GHBA/baclofen) | Mice | 400 mg/kg, i.p. | Antagonized the decrease in locomotor activity induced by GHBA (200/800 mg/kg) and baclofen (4/16 mg/kg) | [6] |
| Forebrain Dopamine Levels (antagonism of GHBA/baclofen) | Mice | 400 mg/kg, i.p. | Antagonized the increase in dopamine concentration induced by GHBA and baclofen | [6] |
Table 3: Dose-Response Effects of this compound
| Effect | Species/Model | This compound Doses | Observation | Reference |
| Antagonism of L-baclofen effect on adenylate cyclase | Rat cortex slices | 100, 300, 1000 µM | Antagonized the potentiating effect of L-baclofen | [2] |
| Antagonism of D/L-baclofen induced hyperpolarization | Rat hippocampal slice | 10, 30, 100 µM | Blocked membrane hyperpolarization | [2] |
| Reduction of spike-wave discharges | Old rats | 100, 300, 900 mg/kg i.p. | Reduced number and duration at all doses | [7] |
| Effect on REM sleep | Old rats | 100, 300 mg/kg i.p. | Increased duration of REM sleep | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol is designed to record inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs) from neurons in brain slices to assess the impact of this compound.
Materials:
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), standard and recording formulations
-
Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
This compound stock solution
-
Pharmacological agents to isolate specific currents (e.g., CNQX, AP5, bicuculline)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Visually identify a neuron for recording using an upright microscope with DIC optics.
-
-
Establishing a Whole-Cell Recording:
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
To record GABAB receptor-mediated IPSCs:
-
Block GABAA, AMPA, and NMDA receptors using appropriate antagonists (e.g., bicuculline, CNQX, and AP5).
-
In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -50 mV) to increase the driving force for K+ ions.
-
Stimulate afferent fibers to evoke synaptic responses. The slow, outward current is the GABAB-mediated IPSC.
-
-
To study the effect of this compound:
-
Establish a stable baseline recording of the synaptic currents of interest.
-
Bath-apply this compound at the desired concentration(s).
-
Record the changes in amplitude, kinetics (rise and decay times), and frequency of the synaptic currents.
-
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software to quantify the effects of this compound on the measured parameters.
-
Microiontophoresis
This technique allows for the localized application of charged molecules like this compound onto the surface of a neuron in vivo or in vitro.
Materials:
-
Multi-barreled micropipettes
-
Microiontophoresis pump/current generator
-
Solutions of this compound and other relevant drugs (e.g., GABA, glutamate)
-
Extracellular recording electrode and amplifier (for in vivo studies)
Procedure:
-
Pipette Preparation:
-
Pull multi-barreled glass micropipettes.
-
Fill the barrels with the desired solutions. One barrel should contain this compound, and others can contain agonists (like GABA) or be used for recording.
-
-
Application:
-
Position the tip of the micropipette close to the neuron of interest.
-
Apply a retaining current (opposite polarity to the drug's charge) to prevent leakage of the drug from the pipette tip.
-
To apply the drug, pass a small ejecting current (same polarity as the drug's charge) through the barrel containing this compound.
-
-
Recording and Analysis:
-
Simultaneously record the neuronal activity (e.g., firing rate) using an extracellular electrode.
-
Observe the effect of the iontophoretically applied this compound on the neuron's response to agonists or its spontaneous activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathways at presynaptic and postsynaptic terminals.
Experimental Workflow for Characterizing this compound Effects
Caption: A typical experimental workflow for studying this compound using electrophysiology.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. Its ability to selectively block GABAB-mediated inhibition allows for the precise dissection of its contribution to neuronal excitability, synaptic plasticity, and network oscillations. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the complex interplay between GABAergic inhibition and neuronal function, and to explore the therapeutic potential of modulating this system.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. The GABAB receptor antagonist, CGP-35348, inhibits paired-pulse disinhibition in the rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pro-Epileptic Actions of CGP35348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP35348, a selective antagonist of the GABAB receptor, has been instrumental in elucidating the complex role of GABAB-mediated inhibition in neuronal excitability and epileptogenesis. While GABAB receptor agonists are generally considered to have anticonvulsant properties, the blockade of these receptors by this compound has been shown to exert pro-epileptic effects in various experimental models. This technical guide provides an in-depth overview of the pro-epileptic actions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the mechanisms of epilepsy and exploring novel therapeutic targets.
Introduction: The Role of GABAB Receptors in Epilepsy
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its actions are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a slow and prolonged inhibition of neuronal activity. This is primarily achieved through the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release from presynaptic terminals.
The role of GABAB receptors in epilepsy is multifaceted. While activation of these receptors generally leads to a reduction in neuronal excitability, suggesting an anticonvulsant role, studies using antagonists like this compound have revealed a more complex picture. Blockade of GABAB receptors can, under certain conditions, lead to an increase in network excitability and the generation or exacerbation of seizure-like activity. This paradoxical pro-epileptic effect highlights the critical role of tonic GABAB-mediated inhibition in maintaining the delicate balance between excitation and inhibition in neuronal circuits.
Pro-Epileptic Effects of this compound: Quantitative Data
The pro-epileptic actions of this compound have been documented in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Pro-Epileptic Effects of this compound on Hippocampal Slices
| Parameter | Epilepsy Model | This compound Concentration | Observed Effect | Reference |
| Frequency of Spontaneous Epileptiform Bursts | Penicillin (1.2 mM), Bicuculline (5 µM), or Low Mg2+ (0.1 mM) in Rat Hippocampal CA3 | 100 µM | Moderate increase in 50-75% of slices.[1] | [1] |
| Duration of Paroxysmal Depolarization | Bicuculline (10 µM) in Rat Hippocampal CA1 Pyramidal Cells | 100 µM | Increased duration of evoked epileptiform bursts.[1] | [1] |
| Early Afterhyperpolarization | Bicuculline (10 µM) in Rat Hippocampal CA1 Pyramidal Cells | 100 µM | Reduced.[1] | [1] |
Table 2: In Vivo Pro-Epileptic Effects of this compound in Rodent Models
| Parameter | Epilepsy Model | Animal Model | This compound Dose | Observed Effect | Reference |
| Number of Convulsing Mice | Isoniazid Pretreatment | Mice | 300 mg/kg, i.p. | Significantly increased.[1] | [1] |
| Seizure Threshold | Low-Frequency Cortical Stimulation | Immature Rats (12, 18, and 25 days old) | 200 mg/kg | Decreased threshold for spike-and-wave afterdischarges and clonic seizures.[2] | [2] |
| Duration of Afterdischarges (ADs) | Low-Frequency Cortical Stimulation | Immature Rats (18 days old) | 50, 100, and 200 mg/kg | Markedly increased.[2] | [2] |
| Latency to First Ictal Episode | Cortical Application of Bicuculline | Adult Rats | 100 mg/kg, i.p. | Decreased.[3] | [3] |
| Duration of Ictal Episodes | Cortical Application of Bicuculline | Adult Rats | 200 mg/kg, i.p. | Increased.[3] | [3] |
Note: While some studies report "moderate" or "marked" increases, precise quantitative values with statistical analysis are not always available in the cited literature.
Contrasting Effects: Anti-Absence Seizure Activity of this compound
Interestingly, in a genetic rat model of absence epilepsy, this compound has been shown to have anticonvulsant effects, highlighting the model-dependent actions of GABAB receptor modulation.
Table 3: Anti-Absence Seizure Effects of this compound in a Rat Model
| Parameter | Epilepsy Model | Animal Model | This compound Dose (i.p.) | Observed Effect | Reference |
| Mean Spike-Wave Burst Time (seconds per 4 hours) | Cholesterol Synthesis Inhibitor Model | Rats | Vehicle | 93.5 +/- 106.5 | [4] |
| 10 mg/kg | 69.9 +/- 79.7 | [4] | |||
| 25 mg/kg | 30.8 +/- 46.9 | [4] | |||
| 100 mg/kg | 15.2 +/- 54 (mean 84% reduction) | [4] |
Signaling Pathways and Mechanisms of Action
The pro-epileptic effects of this compound stem from its blockade of GABAB receptors, which disrupts the normal inhibitory tone in neuronal circuits. The following diagram illustrates the canonical GABAB receptor signaling pathway and how its antagonism by this compound can lead to a state of hyperexcitability.
Caption: GABAB Receptor Signaling and the Impact of this compound.
By blocking both presynaptic and postsynaptic GABAB receptors, this compound leads to:
-
Increased Neurotransmitter Release: Blockade of presynaptic autoreceptors prevents the feedback inhibition of neurotransmitter release, leading to an increase in the synaptic concentration of GABA and other neurotransmitters.
-
Reduced Postsynaptic Inhibition: Blockade of postsynaptic receptors prevents the G-protein mediated activation of GIRK channels, thereby reducing the slow inhibitory postsynaptic potential (IPSP) and making the neuron more susceptible to depolarization.
-
Disinhibition of Adenylyl Cyclase: The inhibition of adenylyl cyclase by the Gαi/o subunit is relieved, potentially altering intracellular signaling cascades that influence neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies investigating the effects of this compound.
In Vitro Hippocampal Slice Electrophysiology
This protocol describes the preparation of acute hippocampal slices and the induction of epileptiform activity for testing the effects of this compound.
Caption: Workflow for In Vitro Hippocampal Slice Electrophysiology.
Key Reagents and Equipment:
-
Vibratome
-
Dissection tools
-
Incubation and recording chambers
-
Perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes
-
Artificial Cerebrospinal Fluid (aCSF) components
-
Pro-convulsant agents (e.g., penicillin, bicuculline)
-
This compound
In Vivo Electrically-Induced Seizure Model
This protocol outlines the procedure for inducing and recording cortical afterdischarges in rodents to assess the pro-convulsant effects of this compound.
Caption: Workflow for In Vivo Electrically-Induced Seizure Model.
Key Equipment and Reagents:
-
Stereotaxic frame
-
Anesthesia machine
-
Surgical drill and instruments
-
Stimulating and recording electrodes
-
Electrophysiology recording system (ECoG)
-
Stimulator
-
This compound
-
Vehicle (e.g., saline)
Conclusion
The GABAB receptor antagonist this compound serves as a critical pharmacological tool for investigating the role of GABAB-mediated inhibition in neuronal excitability. The evidence clearly demonstrates that while its effects can be model-dependent, this compound predominantly exhibits pro-epileptic actions by disrupting the delicate inhibitory control exerted by GABAB receptors. This leads to a state of neuronal hyperexcitability, facilitating the generation and propagation of seizure activity. A thorough understanding of these mechanisms, aided by the quantitative data and experimental protocols outlined in this guide, is essential for the continued exploration of GABAB receptors as potential therapeutic targets in epilepsy and related neurological disorders. Future research should aim to provide more detailed quantitative analyses of the pro-epileptic effects of GABAB antagonists and further delineate the specific neuronal circuits and downstream signaling pathways involved.
References
- 1. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats [ouci.dntb.gov.ua]
- 4. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CGP35348 on Sleep Architecture and Spike-Wave Discharges: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP35348, a selective antagonist of the GABA-B receptor, has demonstrated significant effects on both sleep architecture and the occurrence of spike-wave discharges (SWDs), a hallmark of absence epilepsy. This technical guide synthesizes the current understanding of this compound's pharmacological actions, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and illustrating the underlying neurobiological pathways. The evidence suggests a dual therapeutic potential for this compound and similar GABA-B antagonists in conditions characterized by disturbed sleep and certain forms of epilepsy.
Introduction to this compound and the GABA-B Receptor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main receptor subtypes: GABA-A and GABA-B. W[1][2]hile GABA-A receptor agonists are well-known for their sedative-hypnotic effects, the role of GABA-B receptors in regulating sleep and neuronal excitability is more complex. C[1][3][4]GP35348 is a selective, brain-penetrant antagonist of GABA-B receptors, making it a valuable pharmacological tool for elucidating the function of these receptors. B[5][6][7][8][9]y blocking the inhibitory effects of endogenous GABA at the GABA-B receptor, this compound can modulate neuronal activity and alter brain states, including sleep and wakefulness, and pathological neuronal oscillations such as spike-wave discharges.
[10][11][12]### 2. Effects on Sleep Architecture
Preclinical studies in rodent models have demonstrated that this compound can significantly alter sleep architecture. The primary findings indicate a promotion of both REM (Rapid Eye Movement) and NREM (Non-REM) sleep, a notable effect given the scarcity of pharmacological agents that enhance REM sleep.
[10][12]#### 2.1. Quantitative Data on Sleep Parameters
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on sleep in old rats.
Table 1: Effect of this compound on Sleep Duration (3-hour recording period)
[10][12]| Treatment Group | Dose (mg/kg, i.p.) | Total Sleep Duration (min) | NREM Sleep Duration (min) | REM Sleep Duration (min) | |---|---|---|---|---| | Saline (Control) | - | 75.3 ± 5.2 | 68.9 ± 4.8 | 6.4 ± 0.9 | | this compound | 100 | 92.1 ± 6.1* | 82.3 ± 5.5* | 9.8 ± 1.3* | | this compound | 300 | 105.4 ± 7.3** | 93.1 ± 6.8** | 12.3 ± 1.8** | | this compound | 900 | 88.7 ± 8.1 | 79.5 ± 7.4 | 9.2 ± 1.5 |
*p < 0.05, **p < 0.01 compared to saline control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on REM Sleep Latency
[10][12]| Treatment Group | Dose (mg/kg, i.p.) | REM Sleep Latency (min) | |---|---|---| | Saline (Control) | - | 45.2 ± 3.8 | | this compound | 100 | 32.1 ± 4.1* | | this compound | 300 | 25.6 ± 3.5** | | this compound | 900 | 35.8 ± 4.5 |
*p < 0.05, **p < 0.01 compared to saline control. Data are presented as mean ± SEM.
It is important to note that one study reported a decrease in slow-wave sleep and an increase in waking at a dose of 100 mg/kg, highlighting the potential for dose-dependent effects.
[13]#### 2.2. Experimental Protocol: Sleep Architecture Analysis in Rats
-
Animal Model: Old Wistar rats were used, as this model exhibits naturally occurring spike-wave discharges. *[10][12] Surgical Implantation: Animals were chronically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under general anesthesia. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the neck musculature. *[10][12] Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 100, 300, and 900 mg/kg. A saline-injected group served as the control. *[10][12] Recording: Following a recovery period, EEG and EMG signals were recorded for a 3-hour period immediately after injection. *[10][12] Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) were visually scored from the EEG and EMG recordings in 30-second epochs based on standard criteria. Quantitative analysis was then performed to determine the duration of each state and the latency to the first REM sleep episode.
[10][12]### 3. Effects on Spike-Wave Discharges
This compound has a pronounced suppressive effect on spike-wave discharges, which are the electrophysiological signature of absence seizures. T[10][11][12]his anti-epileptic activity has been demonstrated in various animal models of absence epilepsy.
Quantitative Data on Spike-Wave Discharges
The following table summarizes the dose-dependent reduction in spike-wave burst duration in a rat model of absence epilepsy.
Table 3: Effect of this compound on Spike-Wave Burst Duration (4-hour recording period)
[11]| Treatment Group | Dose (mg/kg, i.p.) | Mean Burst Time (seconds) | |---|---|---| | Vehicle (Control) | 0 | 93.5 ± 106.5 | | this compound | 10 | 69.9 ± 79.7 | | this compound | 25 | 30.8 ± 46.9 | | this compound | 100 | 15.2 ± 54.0 |
Data are presented as mean ± S.D. A mean reduction of 84% in spike-wave burst duration was observed at the 100 mg/kg dose.
[11]#### 3.2. Experimental Protocol: Spike-Wave Discharge Analysis in a Rat Model of Absence Epilepsy
-
Animal Model: The cholesterol synthesis inhibitor model of absence epilepsy in rats was utilized. This model exhibits spontaneous, recurrent spike-wave discharges and behavioral arrests. *[11] Surgical Implantation: EEG recordings were obtained via previously implanted bone screws. *[11] Drug Administration: this compound was administered intraperitoneally at doses of 0 (vehicle), 10, 25, or 100 mg/kg. *[11] Recording: EEG was recorded for a 4-hour period following the injection. *[11] Data Analysis: The total duration of spike-wave bursts was quantified by technologists who were blinded to the treatment group.
[11]### 4. Signaling Pathways and Mechanisms of Action
The effects of this compound on both sleep and spike-wave discharges are mediated by its antagonism of GABA-B receptors.
Caption: GABA-B Receptor Signaling and this compound Antagonism.
By blocking presynaptic GABA-B autoreceptors, this compound can increase the release of GABA, which may then act on GABA-A receptors. Postsynaptically, antagonism of GABA-B receptors prevents the opening of potassium channels, thereby reducing hyperpolarization and increasing neuronal excitability. This disinhibition is thought to be the primary mechanism for its effects on sleep and spike-wave discharges.
The suppression of spike-wave discharges is believed to involve the thalamocortical circuitry. Slow inhibitory postsynaptic potentials (IPSPs), which are mediated by GABA-B receptors, are thought to contribute to the generation of the wave component of spike-wave discharges. B[11]y blocking these receptors, this compound disrupts the hypersynchronous oscillations within the thalamocortical loop that underlie absence seizures.
Caption: General Experimental Workflow for Studying this compound Effects.
Implications for Drug Development
The findings on this compound highlight the potential of GABA-B receptor antagonists as a novel class of therapeutics. The ability to increase REM sleep is a particularly noteworthy effect, as few existing drugs possess this property. T[10][12]his could have implications for treating sleep disorders characterized by REM sleep deficits.
Furthermore, the robust suppression of spike-wave discharges suggests a role for GABA-B antagonists in the treatment of absence epilepsy. T[10][11][12]he distinct mechanism of action compared to existing anti-epileptic drugs could offer an alternative or adjunctive therapeutic strategy.
Conclusion
This compound, through its selective antagonism of GABA-B receptors, exerts significant and potentially therapeutic effects on both sleep architecture and spike-wave discharges. The presented quantitative data and experimental protocols provide a solid foundation for further research and development in this area. The unique pharmacological profile of this compound underscores the importance of the GABA-B receptor system as a target for novel therapies aimed at treating sleep disorders and epilepsy. Further investigation is warranted to fully elucidate the clinical potential of this class of compounds.
References
- 1. GABA mechanisms and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.ancsleep.com [info.ancsleep.com]
- 3. GABAB Receptors, Schizophrenia and Sleep Dysfunction: A Review of the Relationship and its Potential Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. CGP-35348 - Wikipedia [en.wikipedia.org]
- 8. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 9. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Influence of a GABA(B) receptor antagonist on the sleep-waking cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of GABA-B Receptor Antagonism: A Technical Guide to the Presynaptic versus Postsynaptic Affinity of CGP35348
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the differential affinity of the selective GABA-B receptor antagonist, CGP35348, for presynaptic and postsynaptic receptor populations. By synthesizing key findings from foundational and contemporary research, this document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways pertinent to understanding the nuanced pharmacology of this critical research tool.
Executive Summary
This compound is a widely utilized competitive GABA-B receptor antagonist that has been instrumental in elucidating the physiological roles of these receptors. A key characteristic of this compound is its reported preferential affinity for postsynaptic GABA-B receptors over their presynaptic counterparts. While a precise, universally cited set of binding constants (K_i_ values) directly comparing presynaptic and postsynaptic affinities in a single study remains elusive in publicly available literature, the consensus from functional studies indicates a notable difference. The half-maximal inhibitory concentration (IC_50_) for this compound at GABA-B receptors in rat cortical membranes is consistently reported to be approximately 34 μM.[1][2] Functional evidence suggests that its affinity for presynaptic receptors may be as much as 10-fold lower.
This guide will delve into the quantitative data available, detail the experimental protocols used to assess these differential effects, and provide visual representations of the underlying molecular and experimental frameworks.
Quantitative Data: Affinity of this compound
| Parameter | Value | Preparation | Comments | References |
| IC_50_ | 34 μM | Rat Cortical Membranes | This value represents the overall affinity for the mixed population of GABA-B receptors in this tissue preparation. | [1][2] |
| Presynaptic Affinity | Lower | Functional Assays | Consistently observed to be less potent at antagonizing presynaptic autoreceptors that regulate GABA release. One report suggests a 10-fold lower affinity. | [3] |
| Postsynaptic Affinity | Higher | Functional Assays | More potent at blocking postsynaptic effects, such as baclofen-induced hyperpolarization and the late inhibitory postsynaptic potential (IPSP). | [1] |
Experimental Protocols
The determination of this compound's differential affinity relies on a combination of radioligand binding assays and functional electrophysiological techniques.
Radioligand Binding Assay (Competitive Binding)
This method is used to determine the overall binding affinity of a compound for a receptor in a tissue preparation that contains a mixed population of presynaptic and postsynaptic receptors.
Objective: To determine the IC_50_ and subsequently the K_i_ (inhibitory constant) of this compound for GABA-B receptors.
Protocol Outline:
-
Membrane Preparation:
-
Dissect and homogenize the brain region of interest (e.g., rat cortex) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
-
Binding Reaction:
-
Incubate a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) with the prepared membranes.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Electrophysiological Assays for Differentiating Presynaptic and Postsynaptic Effects
Electrophysiology in brain slices allows for the functional assessment of presynaptic and postsynaptic receptor activity.
1. Paired-Pulse Depression (PPD) to Assess Presynaptic Activity:
Objective: To evaluate the effect of this compound on presynaptic GABA-B autoreceptors that modulate neurotransmitter release.
Protocol Outline:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from a rodent.
-
Recording Setup: Perform whole-cell patch-clamp recordings from a postsynaptic neuron (e.g., a CA1 pyramidal neuron).
-
Stimulation: Deliver two closely spaced electrical stimuli to the presynaptic afferents (e.g., Schaffer collaterals). The time interval between the pulses is critical (typically 50-500 ms).
-
Measurement: Record the amplitude of the two resulting postsynaptic currents (PSCs). The ratio of the second PSC amplitude to the first (P2/P1) is the paired-pulse ratio. A ratio less than 1 indicates paired-pulse depression.
-
Pharmacology:
-
Establish a stable baseline of PPD.
-
Apply the GABA-B receptor agonist, baclofen, which will enhance PPD by activating presynaptic autoreceptors and reducing the release of neurotransmitter in response to the second pulse.
-
Apply this compound in the presence of baclofen. The concentration of this compound required to reverse the baclofen-induced enhancement of PPD provides a measure of its potency at presynaptic receptors.
-
2. Measurement of Postsynaptic GIRK Currents:
Objective: To determine the potency of this compound in antagonizing postsynaptic GABA-B receptor-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Protocol Outline:
-
Slice Preparation and Recording: As described for PPD.
-
Pharmacological Application:
-
Bath apply a GABA-B receptor agonist, such as baclofen, to the brain slice.
-
This will activate postsynaptic GABA-B receptors, leading to the opening of GIRK channels and a consequent hyperpolarization of the postsynaptic membrane or an outward current in voltage-clamp mode.
-
While continuously applying baclofen, introduce increasing concentrations of this compound.
-
-
Measurement and Analysis:
-
Measure the magnitude of the baclofen-induced hyperpolarization or outward current at each concentration of this compound.
-
Construct a dose-response curve for this compound's ability to block the postsynaptic effect of baclofen. This will allow for the determination of an IC_50_ value for the postsynaptic receptors.
-
Signaling Pathways and Experimental Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: GABA-B Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Electrophysiological Workflow for Affinity.
Caption: this compound Affinity Relationship.
Conclusion
This compound exhibits a clear preference for postsynaptic GABA-B receptors, a property that has been established through functional assays rather than direct comparative binding studies. This differential affinity makes it a valuable tool for dissecting the specific contributions of presynaptic and postsynaptic GABA-B receptor populations to synaptic transmission and plasticity. Researchers and drug development professionals should consider this distinction when designing experiments and interpreting data. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced pharmacology of GABA-B receptor antagonists. Future research employing advanced techniques, such as Schild analysis in genetically defined cell types expressing only presynaptic or postsynaptic receptor isoforms, could provide more precise quantitative comparisons of affinity.
References
Methodological & Application
Dissolving and Preparing CGP 35348 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of CGP 35348, a selective GABA-B receptor antagonist, for in vivo research applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Product Information and Solubility
CGP 35348 is a water-soluble compound that acts as a selective antagonist at GABA-B receptors, making it a valuable tool for investigating the role of the GABA-B system in various physiological and pathological processes.[1] It is known to be blood-brain barrier permeable, allowing for systemic administration to study its effects on the central nervous system.[1][2]
| Property | Value | Source |
| Molecular Weight | 225.22 g/mol | [2] |
| Solubility | Soluble in water up to 100 mM | [2][3] |
| Appearance | White to off-white solid | |
| Storage (Solid) | Room temperature | [3] |
| Storage (Solution) | Prepare fresh. If necessary, store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [1][4] |
Experimental Protocols
Preparation of Stock Solution
A high-concentration stock solution of CGP 35348 is typically prepared in a sterile aqueous solvent. This stock can then be diluted to the final desired concentration for in vivo administration.
Materials:
-
CGP 35348 powder
-
Sterile, pyrogen-free water or sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required mass of CGP 35348: Based on its molecular weight (225.22 g/mol ), calculate the mass needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Aseptically add the calculated mass of CGP 35348 powder to a sterile tube. Add the appropriate volume of sterile water or saline.
-
Vortexing: Vortex the solution until the CGP 35348 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to ensure the sterility of the solution for in vivo use.[5]
-
Storage: If not for immediate use, aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for up to one month.[1][4]
Preparation of Working Solution for In Vivo Administration
The sterile stock solution should be diluted with a suitable vehicle to the final concentration required for the specific in vivo experiment. The choice of vehicle and final concentration will depend on the route of administration and the experimental design.
Common Vehicle:
-
Sterile 0.9% Saline: This is the most commonly used and recommended vehicle for intraperitoneal and intracerebroventricular injections of CGP 35348.
Example Preparation for Intraperitoneal (i.p.) Injection:
To prepare a 10 mg/mL solution for a 100 mg/kg dose in a 25g mouse (injection volume of 0.25 mL):
-
From a 100 mM (22.52 mg/mL) sterile stock solution, calculate the volume needed to prepare the working solution.
-
Aseptically dilute the required volume of the stock solution with sterile 0.9% saline to achieve the final concentration of 10 mg/mL.
-
Mix the solution thoroughly by gentle inversion.
In Vivo Administration
The following tables summarize typical dosage ranges and administration routes for CGP 35348 in rodent models, based on published literature. Researchers should optimize the dose and administration route for their specific experimental model and scientific question.
Intraperitoneal (i.p.) Injection
| Species | Dosage Range (mg/kg) | Vehicle | Reference |
| Mouse | 60 - 400 | Saline | [6][7] |
| Rat | 10 - 100 | Not specified | [8] |
Intracerebroventricular (i.c.v.) Injection
| Species | Dosage Range (per animal) | Vehicle | Reference |
| Mouse | 0.5 - 2.5 µg | Saline | [6] |
| Rat | 25 µg | Saline | [6] |
Signaling Pathway and Experimental Workflow
GABA-B Receptor Signaling Pathway
CGP 35348 is a competitive antagonist of the GABA-B receptor. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that, upon activation by GABA, initiates a signaling cascade that typically leads to neuronal inhibition. CGP 35348 blocks this activation. The key steps in the signaling pathway are:
-
GABA Binding: In the absence of an antagonist, GABA binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.
-
G-Protein Activation: This binding event causes a conformational change that activates the associated inhibitory G-protein (Gi/o).
-
G-Protein Dissociation: The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Gβγ subunit: Directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. It also inhibits voltage-gated calcium channels (VGCCs) at the presynaptic terminal, reducing neurotransmitter release.[10][11]
-
By blocking the initial binding of GABA, CGP 35348 prevents this entire downstream signaling cascade.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study using CGP 35348.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Researchers should perform their own risk assessments and optimizations for their specific experimental conditions.
References
- 1. Evidence for oligomerization between GABAB receptors and GIRK channels containing the GIRK1 and GIRK3 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of adenylyl cyclase modulation by GABAB receptors in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 35348 in Rodent Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CGP 35348, a selective GABA-B receptor antagonist, in rodent behavioral experiments. This document includes recommended dosages, detailed experimental protocols, and an overview of its mechanism of action.
Introduction
CGP 35348 is a selective and centrally active antagonist of the GABA-B receptor, making it a valuable tool for investigating the role of the GABAergic system in various physiological and pathological processes.[1][2][3] By blocking the inhibitory effects of GABA at the GABA-B receptor, CGP 35348 can be used to probe the functions of this receptor in learning, memory, epilepsy, and other neurological and psychiatric conditions.[4][5][6][7][8]
Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] It exerts its effects through two main types of receptors: GABA-A and GABA-B. GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[10][11]
Upon activation by GABA, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, activates intracellular signaling cascades through Gαi/o proteins.[11][12] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11] The overall effect is a reduction in neuronal excitability and neurotransmitter release.
CGP 35348 acts by competitively binding to the GABA-B receptor, thereby preventing GABA from exerting its inhibitory effects. This disinhibition can lead to enhanced neuronal activity and neurotransmitter release, providing a mechanism to study the consequences of reduced GABA-B receptor signaling.
Signaling Pathway of GABA-B Receptor
Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 35348.
Recommended Dosages of CGP 35348 in Rodent Behavioral Experiments
The optimal dosage of CGP 35348 can vary depending on the rodent species, the specific behavioral paradigm, and the research question. The following tables summarize dosages reported in the literature for various applications.
Table 1: CGP 35348 Dosages for Learning and Memory Studies
| Species | Behavioral Test | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Morris Water Maze | Intraperitoneal (i.p.) | 1 mg/kg | Improved memory in male mice.[4] | [4] |
| Mouse | Passive Avoidance | Not Specified | Not Specified | Promoted acquisition and consolidation of memory.[7] | [7] |
| Rat | Novel Object Recognition, Passive Avoidance | Intracerebroventricular (i.c.v.) | 1, 10, and 100 µg/µL | Increased discrimination index and step-through latency in an Alzheimer's disease model.[13] | [13] |
| Rat | Operant Associative Memory | Intra-insula infusion | Not Specified | Boosted memory functions in epileptic rats.[14] | [14] |
Table 2: CGP 35348 Dosages for Epilepsy and Seizure Studies
| Species | Epilepsy Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Isoniazid-induced convulsions | Intraperitoneal (i.p.) | 300 mg/kg | Increased the number of convulsing mice.[5] | [5] |
| Rat | Absence Epilepsy | Intraperitoneal (i.p.) | 10, 25, 100 mg/kg | Dose-dependent reduction in spike-wave bursts.[15] | [15] |
| Rat | Cortical Afterdischarges | Intraperitoneal (i.p.) | 50, 100, 200 mg/kg | Markedly increased duration of afterdischarges.[16] | [16] |
Table 3: CGP 35348 Dosages for Motor Coordination and Other Behavioral Studies
| Species | Behavioral Test | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Rota-rod | Intraperitoneal (i.p.) | 1 mg/kg | No effect on neuromuscular coordination.[4] | [4] |
| Mouse | Rota-rod | Intracerebroventricular (i.c.v.) | 2.5 µ g/mouse | Prevented baclofen-induced impairment.[17] | [17] |
| Rat | Sleep-Wake States | Intraperitoneal (i.p.) | 100, 300, 900 mg/kg | Increased REM sleep at 100 and 300 mg/kg.[18][19] | [18][19] |
| Mouse | Locomotor Activity | Intraperitoneal (i.p.) | 400 mg/kg | Antagonized baclofen-induced decrease in locomotor activity.[20] | [20] |
| Rat | Mechanical Hypersensitivity | Intrathecal (i.t.) | Not Specified | Induced a dose-dependent pain-like response to innocuous mechanical stimuli.[21] | [21] |
Experimental Protocols
The following are generalized protocols for the administration of CGP 35348. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and relatively simple method for systemic drug administration in rodents.
Materials:
-
CGP 35348
-
Sterile vehicle (e.g., saline, distilled water)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[22][23]
-
70% ethanol or other appropriate antiseptic
-
Animal scale
Procedure:
-
Preparation of CGP 35348 Solution: Dissolve CGP 35348 in the chosen sterile vehicle to the desired concentration. Ensure the solution is sterile. Warming the solution to room or body temperature can reduce discomfort for the animal.[22]
-
Animal Handling and Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal organs to shift forward.[23][24]
-
Rats: A two-person technique is often preferred for safety and stability. One person restrains the rat while the other performs the injection.[22][23] The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22][25][26]
-
-
Injection:
-
Clean the injection site with an antiseptic swab.[24]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[22][26]
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper placement.[23][25]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intracerebroventricular (i.c.v.) Injection Protocol
Intracerebroventricular injection delivers the compound directly into the ventricular system of the brain, bypassing the blood-brain barrier. This requires stereotaxic surgery.
Materials:
-
CGP 35348
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and internal injector
-
Dental cement
-
Analgesics and post-operative care supplies
Procedure (requires aseptic surgical technique):
-
Cannula Implantation (Survival Surgery):
-
Anesthetize the animal and place it in the stereotaxic frame.[27]
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.[27][28]
-
Identify bregma and drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., for mice: AP -0.5 mm, L ±1.0 mm from bregma; for rats: AP -0.8 mm, L ±1.5 mm from bregma).[28]
-
Implant a guide cannula to the correct depth (e.g., for mice: V -2.0 to -2.5 mm; for rats: V -3.5 to -4.0 mm from the skull surface) and secure it with dental cement and anchor screws.[28]
-
Insert a dummy cannula to keep the guide cannula patent. Suture the incision and provide post-operative care, including analgesia. Allow the animal to recover for at least one week.
-
-
Microinjection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the internal injector, which extends slightly beyond the guide cannula.[28]
-
Infuse the CGP 35348 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[28] The total volume is typically 0.5-2 µL for mice and 1-5 µL for rats.[28]
-
Leave the injector in place for a minute post-injection to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Experimental Workflow
Caption: A typical workflow for a rodent behavioral experiment using CGP 35348.
Conclusion
CGP 35348 is a critical pharmacological tool for elucidating the role of GABA-B receptors in rodent behavior. The selection of an appropriate dose and route of administration is crucial for obtaining reliable and interpretable results. Researchers should carefully consider the specific aims of their study and consult the existing literature when designing their experimental protocols. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of GABAB receptor antagonist (this compound) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 35348, GABA B receptor antagonist, has a potential to improve neuromuscular coordination and spatial learning in albino mouse following neonatal brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Improvement of learning and memory functions by GABAB receptor antagonists in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | GABA B receptor activation [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of GABAB receptors in the insula bidirectionally affects associative memory of epilectic rats in both spatial and non-spatial operant tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intrathecal gamma-aminobutyric acidB (GABAB) receptor antagonist CGP 35348 induces hypersensitivity to mechanical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. researchgate.net [researchgate.net]
- 24. research.vt.edu [research.vt.edu]
- 25. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. Rodent intracerebroventricular AAV injections [protocols.io]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for CGP35348 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP35348, a selective GABA-B receptor antagonist, in electrophysiological studies using brain slice preparations. This document outlines the mechanism of action, experimental protocols, and expected outcomes when investigating the role of GABA-B receptors in synaptic transmission and plasticity.
Introduction to this compound
This compound is a potent and selective antagonist of GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system (CNS). By blocking these receptors, this compound is an invaluable tool for elucidating the physiological and pathological roles of GABA-B receptor-mediated signaling. In slice electrophysiology, it is commonly used to isolate and study synaptic components, investigate synaptic plasticity, and probe the function of inhibitory circuits. This compound has an IC50 of approximately 34 µM for GABA-B receptors and is noted to be 10-30 times more potent than the earlier GABA-B antagonist, phaclofen[1].
Mechanism of Action and Signaling Pathway
GABA-B receptors are metabotropic receptors that, upon activation by GABA, influence neuronal excitability through several downstream effectors. Presynaptically, their activation inhibits neurotransmitter release by reducing calcium influx through voltage-gated calcium channels. Postsynaptically, they induce hyperpolarization by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound competitively blocks the GABA binding site on the GABA-B receptor, thereby preventing these downstream effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various electrophysiological paradigms.
| Parameter | Concentration | Brain Region | Effect | Reference |
| IC50 | 34 µM | Rat Cortex | Inhibition of GABA-B receptor binding | [1] |
| Late IPSP | 10-100 µM | Rat Hippocampus | Blockade of the late inhibitory postsynaptic potential | [1] |
| Baclofen-induced Hyperpolarization | 10-100 µM | Rat Hippocampus | Antagonism of D/L-baclofen (10 µM) induced hyperpolarization | [1] |
| GABA-B mediated current | 200-800 µM | Rat Hippocampus (Dentate Gyrus) | Concentration-dependent blockade of slow outward current | |
| Paired-Pulse Depression of GABA-B current | Not Applicable | Rat Hippocampus (Dentate Gyrus) | Maximal depression (48%) at 200 ms interstimulus interval |
Table 1: General Electrophysiological Effects of this compound
| Stimulation Protocol | This compound Concentration | Brain Region | Observed Effect on LTP | Proposed Mechanism |
| Theta Burst Stimulation (TBS) | Intermediate | Rat Hippocampus (CA1) | Facilitation of LTP | Postsynaptic disinhibition |
| Theta Burst Stimulation (TBS) | High | Rat Hippocampus (CA1) | Suppression of LTP | Complex interaction with presynaptic autoreceptors |
| High-Frequency Stimulation (HFS) | Increasing concentrations | Rat Hippocampus (CA1) | Monotonic, dose-dependent increase in LTP | Primary blockade of postsynaptic GABA-B receptors |
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
Experimental Protocols
The following are detailed protocols for key experiments using this compound in acute brain slices.
General Brain Slice Preparation
A standardized protocol for preparing healthy brain slices is crucial for reliable electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability.
Solutions:
-
NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgSO4. pH 7.4, ~300-310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold NMDG-HEPES aCSF using a vibratome.
-
Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with room temperature recording aCSF and allow them to recover for at least 1 hour before recording.
Protocol 1: Isolating and Recording GABA-B Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs)
This protocol is designed to pharmacologically isolate GABA-B receptor-mediated currents for characterization and to confirm their blockade by this compound.
Recording Configuration: Whole-cell voltage-clamp.
Solutions:
-
Recording aCSF containing:
-
DNQX (10-20 µM) to block AMPA receptors.
-
APV (50 µM) to block NMDA receptors.
-
Bicuculline or Picrotoxin (10-50 µM) to block GABA-A receptors.
-
-
Internal Solution (K-gluconate based): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH 7.3, ~290 mOsm.
Procedure:
-
Prepare brain slices (e.g., hippocampus) as described in section 4.1.
-
Transfer a slice to the recording chamber and perfuse with the modified recording aCSF containing AMPA, NMDA, and GABA-A receptor antagonists.
-
Establish a whole-cell voltage-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Hold the neuron at a potential of -60 mV.
-
Position a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals).
-
Deliver electrical stimuli to evoke postsynaptic currents. The remaining slow outward current is the GABA-B receptor-mediated IPSC.
-
Record baseline GABA-B IPSCs for 5-10 minutes.
-
Bath apply this compound (e.g., 10-100 µM) and record for 15-20 minutes.
-
Observe the reduction or complete blockade of the slow IPSC.
-
Wash out this compound with the modified recording aCSF to observe recovery.
References
Application of CGP35348 in Morris Water Maze Test for Spatial Learning: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spatial learning and memory are crucial cognitive functions often impaired in various neurological and psychiatric disorders. The Morris water maze (MWM) is a widely utilized behavioral test to assess spatial learning and memory in rodents, with a strong reliance on the integrity of the hippocampus.[1][2][3] The GABAergic system, particularly the GABA-B receptors, has been implicated in modulating cognitive processes. CGP35348, a selective GABA-B receptor antagonist, has emerged as a valuable pharmacological tool to investigate the role of this system in spatial learning.[4] This document provides detailed application notes and protocols for utilizing this compound in the MWM test to study its effects on spatial learning and memory, based on published research.
Mechanism of Action
This compound is a centrally active and brain-penetrant antagonist of GABA-B receptors.[4] GABA-B receptors are G-protein coupled receptors located both presynaptically and postsynaptically.[5] Presynaptic GABA-B receptors inhibit the release of neurotransmitters, including glutamate, while postsynaptic receptors mediate slow and prolonged inhibitory signals. By blocking these receptors, this compound can enhance neurotransmitter release and modulate neuronal excitability, which are cellular mechanisms underlying learning and memory formation.[5] Studies have shown that administration of this compound can increase the release of glutamate without affecting GABA release, suggesting a potential mechanism for its cognitive-enhancing effects.[5]
Signaling Pathway of GABA-B Receptor and Spatial Learning
Caption: GABA-B Receptor Signaling in Spatial Learning.
Experimental Protocols
Animals
-
Species: Albino mice (or other appropriate rodent strain).[5][6]
-
Age: Dependent on the experimental design (e.g., adult mice, or animals subjected to neonatal brain injury models and tested at a specific age).[5][7]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: Distilled water or saline solution.[6]
-
Concentration and Dosage: A commonly used dosage is 1 mg/kg body weight, dissolved in the vehicle to a concentration of 1 mg/mL.[6][7]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Dosing Schedule: Daily injections for a specified period (e.g., 12 days) prior to and/or during behavioral testing.[7]
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 110 cm in diameter) filled with water made opaque with non-toxic white paint or milk.[8] The water temperature should be maintained at a constant temperature (e.g., 20 ± 2 °C).[8]
-
Platform: A hidden escape platform (approximately 10 cm in diameter) submerged about 1 cm below the water surface.[8]
-
Cues: The pool should be surrounded by various distal visual cues for spatial navigation.[1]
-
Tracking System: An automated video tracking system to record the animal's swim path, latency to find the platform, and other behavioral parameters.
Experimental Workflow
Caption: Morris Water Maze Experimental Workflow with this compound.
Behavioral Testing Procedure
-
Acquisition Phase:
-
This phase typically lasts for 4-5 consecutive days, with 4 trials per day for each animal.[9]
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West).[1]
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to stay on the platform for 15-30 seconds.
-
The inter-trial interval is typically around 30-60 seconds.
-
-
Probe Trial (Retention Phase):
-
This trial is usually conducted 24 hours after the last acquisition trial.
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
This trial assesses the animal's memory for the platform's location.
-
Data Collection and Analysis
The following parameters are typically recorded and analyzed:
-
Escape Latency: The time it takes for the mouse to find the hidden platform during the acquisition phase. A decrease in escape latency over training days indicates learning.
-
Path Length: The distance the mouse swims to find the platform. Shorter path lengths suggest more efficient spatial navigation.
-
Swim Speed: This is an important control parameter to ensure that any observed effects on learning are not due to motor deficits.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located is a key measure of spatial memory.
-
Platform Crossings: The number of times the mouse swims over the exact location where the platform used to be during the probe trial.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on spatial learning in the Morris water maze.
Table 1: Effect of this compound on Escape Latency in Male Albino Mice during the MWM Retention Phase.
| Treatment Group | N | Escape Latency (seconds) | p-value | Reference |
| Saline (Control) | - | - | \multirow{2}{*}{0.04} | [6] |
| This compound (1 mg/kg) | - | Shorter than control | [6] |
Note: Specific mean and standard error values were not provided in the abstract, but the statistical significance and direction of the effect were reported.
Table 2: Gender-Specific Effects of this compound on Spatial Learning in Albino Mice Following Hypoxic-Ischemic Encephalopathy (HIE).
| Gender | Treatment Group | Effect on Spatial Learning in MWM | Effect on Swimming Speed in MWM | Reference |
| Male | This compound | Improved spatial learning and memory | Increased | [5] |
| Female | This compound | No effect | Increased | [5] |
Discussion and Conclusion
The available evidence suggests that the GABA-B receptor antagonist this compound can modulate spatial learning and memory as assessed by the Morris water maze test.[5][6] Notably, some studies have reported gender-specific effects, with males showing more significant improvements in spatial memory following this compound treatment.[5][6] These findings highlight the potential of targeting the GABA-B receptor system for the development of cognitive-enhancing therapies.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of GABAB receptor antagonist (this compound) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the dorsal hippocampal GABA-A receptors in histamine-induced facilitation of memory in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing CGP35348 in Rota-rod Tests for Motor Coordination
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing CGP35348, a selective GABA-B receptor antagonist, in rota-rod tests to assess motor coordination in rodents. The rota-rod test is a widely used behavioral assay to evaluate balance, motor skills, and coordination.[1] this compound has been shown to improve neuromuscular coordination, making it a valuable tool for investigating the role of the GABA-B receptor in motor control and for screening potential therapeutic agents targeting this pathway.[2][3][4] This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action: GABA-B Receptor Antagonism in Motor Coordination
This compound functions as a selective antagonist of the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[3] GABA-B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. In regions critical for motor control, such as the cerebellum, the antagonism of GABA-B receptors by this compound is hypothesized to disinhibit neuronal circuits, leading to enhanced motor performance. The binding of GABA to its B-type receptor typically activates a signaling cascade that opens G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. By blocking this action, this compound can increase neuronal excitability and enhance synaptic transmission, which may underlie the observed improvements in motor coordination.[5][6]
Experimental Protocols
This section provides a detailed protocol for a rota-rod test in mice to evaluate the effect of this compound on motor coordination.
Materials and Equipment
-
Rota-rod apparatus for mice
-
This compound
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal scale
-
Standard laboratory animal housing
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CGP 35348, GABA B receptor antagonist, has a potential to improve neuromuscular coordination and spatial learning in albino mouse following neonatal brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
CGP35348: A Key Tool for Interrogating GABA-B Receptor Function in Epilepsy Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of epilepsy. GABA exerts its effects through two main receptor types: GABA-A and GABA-B. While GABA-A receptors are well-established targets for many antiepileptic drugs, the role of GABA-B receptors in seizure generation and propagation is more complex. CGP35348 is a selective and centrally active antagonist of GABA-B receptors, making it an invaluable pharmacological tool to dissect the function of these receptors in various epilepsy models.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo epilepsy research.
Mechanism of Action
This compound acts as a competitive antagonist at GABA-B receptors, blocking the binding of GABA and thereby inhibiting the downstream signaling cascade. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3][4] This results in both presynaptic and postsynaptic inhibition. By blocking these actions, this compound can disinhibit neuronal circuits, providing a means to study the role of GABA-B receptor-mediated inhibition in seizure control.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway and the action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various epilepsy models as reported in the literature.
Table 1: In Vitro Effects of this compound on Epileptiform Activity
| Epilepsy Model | Preparation | This compound Concentration | Observed Effect | Reference |
| Penicillin-induced | Rat Hippocampal Slices (CA3) | 100 µM | Moderate increase in the frequency of spontaneous epileptiform burst discharges. | [5] |
| Bicuculline-induced | Rat Hippocampal Slices (CA3 & CA1) | 100 µM | Moderate increase in burst frequency; increased duration of paroxysmal depolarization and reduced early afterhyperpolarization. | [5] |
| Low Mg2+-induced | Rat Hippocampal Slices (CA3 & CA1) | 100 µM | Moderate increase in burst frequency. | [5] |
| 4-Aminopyridine (4-AP)-induced | Rat Hippocampal Slices (CA3) | Not specified | Reverses the effects of baclofen on epileptiform activity. | [6] |
| Absence Epilepsy Model | Rat Thalamocortical Slices | 2 mM (in puffer pipette) | Blocks slow inhibitory postsynaptic potentials (IPSPs). | [7] |
Table 2: In Vivo Effects of this compound on Seizures
| Epilepsy Model | Animal Model | This compound Dose & Route | Observed Effect | Reference |
| Isoniazid-induced convulsions | Mice | 300 mg/kg, i.p. | Significantly increased the number of convulsing mice. | [5] |
| Pentylenetetrazol (PTZ), Picrotoxin, or Strychnine-induced convulsions | Mice | Not specified | Did not facilitate convulsions. | [5] |
| Cortical Epileptic Afterdischarges | Immature Rats (12, 18, 25 days old) | 50, 100, 200 mg/kg | Markedly increased duration of afterdischarges; decreased seizure threshold at 200 mg/kg. | [8] |
| Absence Epilepsy (Cholesterol synthesis inhibitor model) | Rats | 10, 25, 100 mg/kg, i.p. | Dose-dependent reduction in spike-wave burst duration (up to 84% reduction at 100 mg/kg). | [9] |
| Cortical Epileptic Foci (Bicuculline-induced) | Adult Rats | 100, 200 mg/kg, i.p. | Augmented ictal activity; decreased latency to first ictal episode and increased duration of episodes. | [10] |
Experimental Protocols
I. In Vitro Epilepsy Models
A. Preparation of Acute Hippocampal Slices
This protocol is a general guideline and may require optimization based on the specific experimental goals.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
Incubation chamber
-
Recording chamber
Protocol:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut coronal or horizontal slices (typically 300-400 µm thick).
-
Transfer the slices to an incubation chamber containing standard aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour to recover.
B. Induction of Epileptiform Activity and Application of this compound
1. 4-Aminopyridine (4-AP) Model
Materials:
-
Prepared hippocampal slices in a recording chamber continuously perfused with standard aCSF.
-
4-AP stock solution.
-
This compound stock solution.
-
Recording equipment (e.g., for field potential or patch-clamp recordings).
Protocol:
-
Establish a stable baseline recording in standard aCSF.
-
Induce epileptiform activity by perfusing the slices with aCSF containing 4-AP (typically 50-100 µM).[3][10][11][12]
-
Once stable epileptiform discharges (interictal- and ictal-like events) are observed, co-perfuse with this compound (typically 10-100 µM) to observe its effects on the frequency, duration, and amplitude of the discharges.[5]
-
A washout period with 4-AP alone can be performed to assess the reversibility of the this compound effect.
2. Low Magnesium Model
Protocol:
-
Establish a stable baseline recording in standard aCSF.
-
Induce epileptiform activity by perfusing with aCSF containing low (or zero) Mg2+ concentration.
-
Once epileptiform activity is established, apply this compound (100 µM) to the perfusate and record the changes in discharge characteristics.[5]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro epilepsy model using this compound.
II. In Vivo Epilepsy Models
A. Pentylenetetrazol (PTZ)-Induced Seizure Model
Materials:
-
Rodents (mice or rats)
-
PTZ solution
-
This compound solution
-
Observation chamber
-
Seizure scoring scale (e.g., Racine scale)
Protocol:
-
Habituate the animals to the observation chamber.
-
Administer this compound (e.g., 50-300 mg/kg, i.p.) or vehicle to the respective groups of animals.[8] The timing of administration relative to PTZ injection should be consistent (e.g., 30 minutes prior).
-
Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p. for mice).
-
Immediately after PTZ injection, place the animal in the observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., latency to first seizure, duration of tonic-clonic seizures, and maximal seizure stage reached).
B. Kainic Acid (KA)-Induced Seizure Model
Materials:
-
Rodents (rats)
-
Kainic acid solution
-
This compound solution
-
Stereotaxic apparatus (for intra-hippocampal injections) or appropriate injection supplies for systemic administration.
-
EEG recording equipment (optional, but recommended for detailed analysis).
Protocol:
-
For systemic administration, administer this compound or vehicle prior to KA injection.
-
Administer KA (e.g., 5-15 mg/kg, i.p. or s.c.) to induce status epilepticus.
-
Observe and score seizure behavior for several hours.
-
For focal seizure models, stereotaxically inject a small volume of KA into the hippocampus. This compound can be administered systemically before or after the KA injection to assess its effect on seizure development and propagation.
-
If using EEG, analyze the recordings for changes in spike frequency, seizure duration, and electrographic seizure patterns.
In Vivo Experimental Workflow
References
- 1. archepilepsy.org [archepilepsy.org]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. An organotypic brain slice preparation from adult patients with temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ane.pl [ane.pl]
Application Notes and Protocols: The Use of CGP35348 in Studies of Drug Addiction and Reward Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP35348, a selective GABA-B receptor antagonist, in preclinical research focused on drug addiction and the underlying neural reward pathways. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate the design and execution of studies in this field.
Introduction to this compound
This compound is a competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. It is a valuable pharmacological tool for investigating the role of the GABA-B system in various physiological and pathological processes, including drug addiction. By blocking GABA-B receptors, this compound can prevent the inhibitory effects of endogenous GABA and exogenous GABA-B agonists, thereby influencing neuronal excitability and neurotransmitter release within the brain's reward circuitry. Its ability to cross the blood-brain barrier makes it suitable for systemic administration in animal models.[1][2]
Mechanism of Action in Reward Pathways
The brain's reward system, primarily the mesolimbic dopamine pathway, is central to the reinforcing effects of drugs of abuse. This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Dopaminergic neurons in the VTA are under the regulatory influence of GABAergic interneurons.
GABA-B receptors are expressed on both presynaptic terminals of glutamatergic and GABAergic neurons and postsynaptically on dopaminergic neurons within the VTA. Activation of these receptors generally leads to a reduction in dopamine release in the NAc, thus dampening the rewarding effects of abused substances. This compound, by antagonizing these receptors, can disinhibit dopaminergic neurons, leading to an increase in dopamine release or preventing the inhibitory effects of GABA-B agonists on dopamine release.[3][4][5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical relationship of this compound's action within the reward system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in the context of drug addiction.
Table 1: Effects of this compound on Drug-Seeking and Reinforcement
| Drug of Abuse | Animal Model | Behavioral Assay | This compound Dose/Route | Key Finding |
| Cocaine | Rat | Self-Administration | 100 mg/kg, i.p. | Antagonized the effect of baclofen on cocaine self-administration.[6] |
| GHB | Pigeon | Drug Discrimination | 320 mg/kg, i.p. | Attenuated the discriminative stimulus effects of GHB.[6] |
| Baclofen | Mouse | Locomotor Activity | 400 mg/kg, i.p. | Antagonized baclofen-induced decrease in locomotor activity.[7] |
| Baclofen | Mouse | Rota-rod | 2.5 µg, i.c.v. | Prevented baclofen-induced impairment of rota-rod performance.[8] |
Table 2: Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Animal Model | Method | This compound Dose/Route | Key Finding |
| Dopamine | Forebrain | Mouse | Post-mortem analysis | 400 mg/kg, i.p. | Antagonized baclofen-induced increases in dopamine concentration.[7] |
| Dopamine | Nucleus Accumbens | Rat | Microdialysis | Not specified | Systemic application of this compound increased the firing of VTA dopamine neurons.[3] |
Experimental Protocols
Cocaine Self-Administration
This protocol is designed to assess the reinforcing properties of cocaine and the effect of this compound on cocaine-seeking behavior.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat.
-
Recovery: Animals are allowed to recover for at least one week post-surgery. During this period, catheters are flushed daily with heparinized saline to maintain patency.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) on a fixed-ratio 1 (FR1) schedule.[9] Each infusion is paired with a conditioned stimulus (e.g., illumination of a stimulus light for 20 seconds).
-
Presses on the "inactive" lever have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing with this compound:
-
On the test day, animals are pre-treated with this compound (e.g., 100 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
The number of active and inactive lever presses, as well as the number of cocaine infusions, are recorded.
-
-
Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control group.
Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of a drug by pairing its effects with a specific environment.
Methodology:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Pre-Conditioning (Day 1): Rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish any initial preference.
-
Conditioning (Days 2-9):
-
This phase consists of eight alternating conditioning sessions (one per day).
-
On drug conditioning days (e.g., days 2, 4, 6, 8), rats are administered the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and immediately confined to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), rats are administered saline and confined to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
-
Testing (Day 10):
-
Rats are pre-treated with this compound or vehicle.
-
After the pre-treatment period, they are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated (time in drug-paired chamber minus time in vehicle-paired chamber). Statistical analysis is used to determine if there is a significant preference for the drug-paired chamber and if this compound alters this preference.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Animals recover for at least one week post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration:
-
This compound or vehicle is administered.
-
Subsequently, a drug of abuse or a GABA-B agonist (e.g., baclofen) is administered.
-
Dialysate collection continues throughout the post-injection period.
-
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline average. Statistical analysis is used to compare the effects of different treatments on neurotransmitter release.
Conclusion
This compound is an indispensable tool for elucidating the role of the GABA-B receptor system in the complex neurobiology of drug addiction. The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at understanding how GABA-B receptor modulation can influence the rewarding and reinforcing effects of drugs of abuse. Such studies are crucial for the development of novel therapeutic strategies for substance use disorders.
References
- 1. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discriminative Stimulus Effects of the GABAB Receptor-Positive Modulator rac-BHFF: Comparison with GABAB Receptor Agonists and Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Vulnerability to Cocaine Self-Administration Is Associated with Elevated Impulse Activity of Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP35348 Aqueous Solubility and Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CGP35348 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound in aqueous solutions.
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation indicates that the compound has not fully dissolved or has come out of solution.
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of 100 mM in water[1][2][3].
-
Aid Dissolution: For preparations intended for in vivo use, gentle warming and/or sonication can help dissolve the compound[4].
-
Check Solvent: Confirm you are using a suitable solvent. This compound is readily soluble in water and saline[1][5].
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for immediate use whenever possible[3].
Q2: I am seeing inconsistent or unexpected results in my cell-based or in vivo experiments. Could the this compound solution be the problem?
A2: Yes, the preparation and handling of the this compound solution can significantly impact experimental outcomes.
-
Solution Age: Aqueous solutions of this compound have limited stability. If not used on the same day, they should be aliquoted and stored appropriately (see stability data below)[3][4]. Avoid using old solutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation. It is crucial to aliquot stock solutions after preparation to prevent this[4].
-
Sterility: For cell culture experiments, ensure the final working solution is sterile. After dissolving the compound in water, it is recommended to filter-sterilize it through a 0.22 μm filter before adding it to your culture medium[4].
-
Batch-Specific Molecular Weight: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis (CoA) for your calculations to ensure accurate molar concentrations[1][2].
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, calculating the required solvent volume based on the batch-specific molecular weight, and adding the solvent to the solid.
Q4: What is the best way to store this compound, both as a solid and in solution?
A4:
-
Solid Form: The solid compound should be stored at room temperature[1][2].
-
Aqueous Solutions: For optimal stability, prepare solutions fresh for same-day use[3]. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months[3][4]. Before use, equilibrate the solution to room temperature and ensure no precipitate is present[3].
Q5: Does the pH of the aqueous solution affect the solubility or stability of this compound?
Data Presentation
Solubility Data
| Parameter | Value | Source(s) |
| Primary Solvent | Water | [1][2][3] |
| Maximum Solubility | 100 mM | [1][2][3] |
| Alternative Solvent | Saline (for in vivo use) | [5] |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid | Room Temperature | Not specified | Refer to manufacturer's expiry date. | [1][2] |
| Aqueous Stock | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3][4] |
| Aqueous Stock | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
-
Determine Mass: Refer to the Certificate of Analysis (CoA) or the vial label for the batch-specific molecular weight (M.Wt) of this compound. For a desired volume (e.g., 1 mL), calculate the required mass using the formula: Mass (mg) = 100 mmol/L * M.Wt ( g/mol ) * 0.001 L
-
Weigh Compound: Accurately weigh the calculated amount of solid this compound and place it in a sterile conical tube.
-
Add Solvent: Add the desired volume of high-purity water (e.g., sterile, nuclease-free water) to the tube.
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. A clear, precipitate-free solution should be obtained.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as required.
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a general framework for determining the thermodynamic solubility of a compound like this compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., water, PBS) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine (e.g., 0.22 μm) filter.
-
Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound solution precipitation.
References
- 1. CGP 35348 | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP 35348 | GABAB receptor antagonist | CAS 123690-79-9 | this compound | GABAB受体拮抗剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: CGP 35348 for in vitro GABA-B Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CGP 35348 for the optimal blockade of GABA-B receptors in in vitro experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for CGP 35348, providing a quick reference for experimental design.
| Parameter | Value | Species/Tissue | Reference(s) |
| IC50 | 34 µM | Rat cortical membranes | [1][2][3] |
| Effective Concentration Range | 10 µM - 1000 µM | Various in vitro preparations | [1] |
| Commonly Used Concentration (Hippocampal Slices) | 100 µM | Rat hippocampal slices | [1] |
| Concentration for Blocking Baclofen-induced Hyperpolarization | 10 µM - 100 µM | Rat hippocampal slice preparation | [1] |
| Concentration for Antagonizing Baclofen effect on Adenylate Cyclase | 100 µM - 1000 µM | Rat cortex slices | [1] |
| Concentration-dependent blockade of GABA-B currents | 200 µM - 800 µM | Rat hippocampal slices | [4] |
| Molecular Weight | 225.22 g/mol | N/A | [2] |
| Solubility in Water | Up to 100 mM | N/A |
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, a G-protein coupled receptor (GPCR).
Caption: GABA-B receptor signaling cascade.
Experimental Protocols
This section provides a detailed protocol for determining the optimal concentration of CGP 35348 to block GABA-B receptors in an in vitro brain slice electrophysiology experiment.
Protocol: Determination of CGP 35348 IC50 using Whole-Cell Patch-Clamp
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
Continuously bubble with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain a pH of 7.4.
-
-
Intracellular Solution (for Potassium-based recording):
-
Composition (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP.
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
CGP 35348 Stock Solution:
-
Prepare a 100 mM stock solution in deionized water. CGP 35348 is readily soluble in water.
-
Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it in aCSF to the desired final concentrations.
-
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber containing aCSF bubbled with carbogen and allow them to recover for at least 1 hour at room temperature.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
To elicit a GABA-B receptor-mediated response, apply a GABA-B receptor agonist such as baclofen (e.g., 10-50 µM) to the bath. This should induce a measurable outward current (in voltage-clamp) or hyperpolarization (in current-clamp).
4. Determining the Optimal Concentration of CGP 35348:
-
Baseline Response: Record a stable baseline response to the application of the GABA-B agonist.
-
Dose-Response Protocol:
-
After establishing a stable agonist response, co-apply the lowest concentration of CGP 35348 (e.g., 1 µM) with the agonist.
-
Record the response until it reaches a steady state.
-
Wash out the CGP 35348 and agonist, allowing the cell to return to its baseline state.
-
Repeat steps 1-3 with increasing concentrations of CGP 35348 (e.g., 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1000 µM).
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced response in the absence and presence of each concentration of CGP 35348.
-
Calculate the percentage of inhibition for each concentration of CGP 35348.
-
Plot the percentage of inhibition against the logarithm of the CGP 35348 concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining antagonist concentration.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments using CGP 35348.
FAQs
-
Q1: What is the recommended starting concentration for CGP 35348?
-
A1: A good starting point is a concentration close to the known IC50, which is 34 µM.[1][2][3] For initial experiments in brain slices, 100 µM is a commonly used and effective concentration.[1] However, the optimal concentration can vary depending on the specific experimental conditions, so a dose-response experiment is always recommended.
-
-
Q2: How long should I pre-incubate my preparation with CGP 35348?
-
A2: For bath application in brain slices, a pre-incubation period of 10-15 minutes is typically sufficient to ensure that the antagonist has reached equilibrium within the tissue.
-
-
Q3: Is CGP 35348 selective for GABA-B receptors?
-
Q4: Can I use CGP 35348 in cultured cell preparations?
-
A4: Yes, CGP 35348 can be used in cultured cell preparations expressing GABA-B receptors. The optimal concentration may differ from that used in brain slices due to the absence of a tissue diffusion barrier, so a dose-response curve is essential.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or weak blockade of GABA-B receptor response. | 1. Insufficient concentration of CGP 35348: The concentration may be too low for your specific preparation. 2. Inadequate incubation time: The antagonist may not have fully penetrated the tissue. 3. Degradation of CGP 35348: Improper storage of the stock solution. | 1. Perform a dose-response curve to determine the optimal concentration. Increase the concentration of CGP 35348. 2. Increase the pre-incubation time to 20-30 minutes. 3. Prepare fresh stock solutions and store them in aliquots at -20°C. |
| Variability in the antagonist effect between experiments. | 1. Inconsistent slice health: Poorly prepared or maintained slices will have variable responses. 2. Fluctuations in perfusion rate: This can alter the local concentration of the antagonist. 3. Inaccurate dilutions of CGP 35348. | 1. Ensure consistent slice preparation techniques and adequate recovery time. Monitor the health of the slices throughout the experiment. 2. Use a reliable perfusion system and monitor the flow rate. 3. Carefully prepare fresh dilutions for each experiment from a reliable stock solution. |
| Observed effects are not consistent with GABA-B receptor blockade. | 1. Off-target effects: At high concentrations, CGP 35348 may have effects on other targets. For instance, it has been reported to inhibit glycine exocytosis, although this effect may not be mediated by GABA-B receptors.[5] 2. pH changes in the bath solution: High concentrations of a drug can sometimes alter the pH of the aCSF. | 1. Use the lowest effective concentration of CGP 35348 determined from your dose-response curve. To test for off-target effects on glycinergic transmission, you can co-apply a glycine receptor antagonist (e.g., strychnine) to see if it occludes the unexpected effect. 2. Check the pH of your aCSF after adding the highest concentration of CGP 35348 and adjust if necessary. |
| Precipitation of CGP 35348 in the aCSF. | 1. Solubility limit exceeded: Although highly soluble in water, very high concentrations in a complex solution like aCSF could potentially lead to precipitation. 2. Interaction with other components of the aCSF. | 1. Ensure you are not exceeding the solubility limit. If a very high concentration is needed, consider preparing a more concentrated stock and adding a smaller volume to the aCSF. 2. Visually inspect the aCSF after adding CGP 35348. If precipitation occurs, try preparing the aCSF with CGP 35348 just before use. |
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response curve of CGP35348 in behavioral studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGP35348 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GABA-B receptor.[1][2][3][4] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-B receptor subtype.[3] This compound is centrally active, meaning it can cross the blood-brain barrier to exert its effects on the central nervous system.[3][5]
Q2: What are the typical effective dose ranges for this compound in behavioral studies?
A2: The effective dose of this compound varies significantly depending on the animal model, the route of administration, and the behavioral endpoint being measured. Intraperitoneal (i.p.) injections in rats have been shown to be effective in the range of 100-900 mg/kg for sleep studies and 500 mg/kg to reduce food intake.[1][6] In mice, i.p. doses of 60-100 mg/kg have been used to prevent baclofen-induced antinociception.[4] Intracerebroventricular (i.c.v.) and intrathecal (i.t.) routes require significantly lower doses.
Q3: What are some common behavioral assays used to assess the effects of this compound?
A3: A variety of behavioral assays are employed to study the effects of this compound, including:
-
Sleep Analysis: Electroencephalogram (EEG) and electromyogram (EMG) recordings are used to measure changes in sleep-wake states, such as REM and non-REM sleep.[1]
-
Locomotor Activity: Open-field tests are used to assess spontaneous movement and exploratory behavior.[2]
-
Nociception (Pain Perception): Hot plate, writhing, and paw pressure tests are used to evaluate analgesic or hyperalgesic effects.[4][7]
-
Motor Coordination: The rota-rod test is used to measure motor coordination and balance.[4]
-
Feeding Behavior: Measurement of food and water intake is used to study the role of GABA-B receptors in appetite regulation.[6]
Q4: How should this compound be prepared for in vivo studies?
A4: this compound is water-soluble.[6] For stock solutions, it can be dissolved in water or saline. It is recommended to prepare fresh solutions for each experiment and sterilize them through a 0.22 µm filter before use, especially for intracerebroventricular or intrathecal injections.[5] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect at expected doses. | Inadequate Dose: The dose may be too low for the specific animal model, strain, or behavioral paradigm. | Consult literature for appropriate dose ranges for your specific experimental conditions. Perform a dose-response study to determine the optimal dose. |
| Route of Administration: The chosen route (e.g., i.p.) may not be achieving sufficient central nervous system concentrations. | Consider a more direct route of administration, such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection, if technically feasible. | |
| Drug Stability: The this compound solution may have degraded. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C.[5] | |
| High variability in behavioral responses between animals. | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure accurate and consistent administration techniques. For i.p. injections, ensure proper placement to avoid injection into the gut or other organs. |
| Animal-to-Animal Differences: Biological variability is inherent in animal studies. | Increase the sample size per group to improve statistical power. Ensure animals are properly habituated to the experimental environment before testing. | |
| Unexpected or paradoxical behavioral effects. | Off-Target Effects: While this compound is selective for GABA-B receptors, high concentrations could potentially have off-target effects. | Use the lowest effective dose determined from a dose-response curve. Include appropriate control groups (vehicle, positive and negative controls) to help interpret the results. |
| Interaction with other experimental factors: Anesthesia, stress, or other administered substances could interact with this compound. | Carefully review all experimental procedures and consider potential confounding factors. | |
| Precipitation observed in the drug solution. | Solubility Issues: The concentration of this compound may be too high for the chosen solvent. | While this compound is water-soluble, ensure the concentration is within its solubility limits. Gentle warming or sonication can aid dissolution, but ensure the compound remains stable under these conditions.[5] |
| Contamination: The solution may be contaminated. | Prepare solutions in a sterile environment and use high-purity solvents. Filter-sterilize the final solution. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Sleep and Behavior in Old Rats
| Dose (mg/kg, i.p.) | Effect on REM Sleep | Effect on Non-REM Sleep | Effect on Explorative Behavior | Effect on Spike-Wave Discharges |
| 100 | Increased duration, reduced latency[1] | Increased duration[1] | Diminished[1] | Reduced number and duration[1] |
| 300 | Increased duration, reduced latency[1] | Increased duration[1] | Diminished[1] | Reduced number and duration[1] |
| 900 | Not specified | Increased duration[1] | Not specified | Reduced number and duration[1] |
Table 2: Antagonistic Effects of this compound on Agonist-Induced Behaviors
| Agonist | Agonist Dose & Route | This compound Dose & Route | Animal Model | Behavioral Effect Antagonized |
| GHBA | 200 or 800 mg/kg, i.p. | 400 mg/kg, i.p. | Mice | Decreased locomotor activity[2] |
| Baclofen | 4 or 16 mg/kg, i.p. | 400 mg/kg, i.p. | Mice | Decreased locomotor activity[2] |
| (+/-)-Baclofen | Not specified | 60-100 mg/kg, i.p. | Mouse | Antinociception (hot plate, writhing tests)[4] |
| (+/-)-Baclofen | Not specified | 0.5-2.5 µg, i.c.v. | Mouse | Antinociception[4] |
| (+/-)-Baclofen | Not specified | 25 µg, i.c.v. | Rat | Antinociception (paw pressure test)[4] |
| (+/-)-Baclofen | Not specified | 2.5 µg, i.c.v. | Mouse | Impairment of rota-rod performance[4] |
Table 3: Dose-Dependent Effects of Intrathecal this compound in Rats
| Effect | Observation |
| Mechanical Hypersensitivity | Dose-dependent pain-like response (vocalization) to innocuous mechanical stimuli.[7] |
| Paw Withdrawal Threshold | Moderately decreased in response to pressure.[7] |
| Thermal Nociception | No effect in the hot plate test.[7] |
Experimental Protocols
Protocol 1: Assessment of Sleep-Wake States and Behavior in Rats
-
Animals: Old Wistar rats with chronically implanted EEG and EMG electrodes.[1]
-
Drug Administration: this compound (100, 300, and 900 mg/kg) or saline was administered intraperitoneally (i.p.).[1]
-
Procedure:
-
Data Analysis: Duration of sleep stages and latency to REM sleep were compared between drug-treated and saline-injected control groups.[1]
Protocol 2: Antagonism of Baclofen-Induced Antinociception in Mice
-
Animals: Male mice.[4]
-
Drug Administration:
-
This compound was injected either i.p. (60-100 mg/kg) or intracerebroventricularly (i.c.v.) (0.5-2.5 µg per mouse).[4]
-
(+/-)-Baclofen was administered to induce antinociception.
-
-
Behavioral Assays:
-
Hot Plate Test: Measures the latency to a thermal stimulus response (e.g., paw licking, jumping).
-
Writhing Test: Involves injecting an irritant (e.g., acetic acid) and counting the number of abdominal constrictions.
-
-
Procedure:
-
Administer this compound at the specified dose and route.
-
After a predetermined pretreatment time, administer (+/-)-baclofen.
-
Conduct the hot plate or writhing test to assess the level of antinociception.
-
-
Data Analysis: Compare the nociceptive responses in animals treated with baclofen alone versus those pretreated with this compound.[4]
Visualizations
Caption: Mechanism of this compound as a GABA-B receptor antagonist.
Caption: General workflow for a behavioral study with this compound.
References
- 1. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrathecal gamma-aminobutyric acidB (GABAB) receptor antagonist CGP 35348 induces hypersensitivity to mechanical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP35348 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of the GABAB receptor antagonist CGP35348, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of this compound as a GABAB receptor antagonist. Could this be an off-target effect?
A1: While this compound is a well-established selective GABAB receptor antagonist, unexpected results, especially at high concentrations, could indicate off-target activity. One significant GABAB receptor-independent effect has been reported: the inhibition of glycine exocytosis from nerve terminals.[1] This effect was observed at low micromolar concentrations and was not blocked by other GABAB antagonists, nor was it absent in mice lacking GABAB receptor subunits.[1] If your experimental system involves glycinergic signaling, this could be a confounding factor.
Q2: At what concentration should I be concerned about off-target effects of this compound?
A2: The IC50 of this compound for GABAB receptors is approximately 34 µM.[2] Concentrations significantly exceeding this value may increase the likelihood of off-target interactions. For instance, while concentrations up to 100-300 µM have been used to antagonize baclofen-induced effects in electrophysiological studies, a GABAB-independent inhibition of glycine release has been reported at low micromolar concentrations.[1] It is crucial to use the lowest effective concentration to ensure target specificity. A dose-response curve is essential to determine the optimal concentration for your specific experimental setup.
Q3: I am observing general cellular toxicity in my cultures when using high concentrations of this compound. Is this a known issue?
A3: There is limited specific data in the public domain detailing the cytotoxicity of this compound at high concentrations. As an organophosphorus compound, non-specific toxicity at high concentrations is plausible. If you suspect cytotoxicity, it is recommended to perform a standard cell viability assay, such as the MTT or LDH release assay, to determine the toxic concentration range in your specific cell type.
Q4: Are there any known off-target binding sites for this compound?
A4: Extensive receptor binding assays have shown that this compound has a high selectivity for the GABAB receptor. However, the reported inhibition of glycine exocytosis suggests an interaction with an as-yet-unidentified site on glycinergic nerve terminals.[1] This interaction appears to be independent of the GABAB receptor itself.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Neuronal Activity
-
Problem: You observe an inhibitory effect of this compound that cannot be attributed to GABAB receptor antagonism.
-
Possible Cause: You may be observing the off-target inhibition of glycine exocytosis.[1]
-
Troubleshooting Steps:
-
Verify GABAB Independence: If possible, use a positive control for GABAB receptor activation (e.g., baclofen) to confirm that this compound is behaving as an antagonist at lower concentrations.
-
Test in a Glycine-Free System: If your system allows, investigate the effects of this compound in the absence of glycinergic signaling to see if the unexpected inhibition persists.
-
Use an Alternative GABAB Antagonist: Consider using a structurally different GABAB antagonist, such as SCH 50911, which has been reported not to share the same inhibitory effect on glycine release.[1]
-
Issue 2: High Variability or Poor Reproducibility at High Concentrations
-
Problem: Experimental results with high concentrations of this compound are inconsistent between replicates.
-
Possible Cause: This could be due to non-specific effects, cytotoxicity, or compound precipitation at high concentrations.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (see recommended protocol below) to rule out cell death as a source of variability.
-
Check Compound Solubility: Ensure that the concentration of this compound used is below its solubility limit in your experimental buffer to avoid issues with precipitation.
-
Perform a Concentration-Response Curve: A detailed concentration-response analysis can help identify a concentration range with consistent on-target effects before off-target or toxic effects become prominent.
-
Quantitative Data Summary
| Parameter | Value | Species | Tissue/Preparation | Reference |
| On-Target Activity | ||||
| IC50 (GABAB Receptor Binding) | 34 µM | Rat | Cortical Membranes | [2] |
| Antagonism of Baclofen-induced Hyperpolarization | 10 - 100 µM | Rat | Hippocampal Slices | |
| Off-Target Activity | ||||
| Inhibition of K+-evoked Glycine Exocytosis | Low µM range | Mouse | Spinal Cord & Hippocampal Synaptosomes | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Glycine Release from Synaptosomes
This protocol is a representative method based on the findings of Raiteri et al. (2010) to test for GABAB-independent inhibition of glycine release.
1. Preparation of Synaptosomes:
-
Isolate synaptosomes from the desired brain region (e.g., hippocampus or spinal cord) of mice using a standard subcellular fractionation protocol involving homogenization in sucrose buffer followed by differential and density gradient centrifugation.
2. Radiolabeling of Glycinergic Nerve Terminals:
-
Pre-incubate the purified synaptosomes with [3H]glycine in the presence of a glycine transporter 1 (GLYT1) inhibitor. This ensures the selective labeling of glycinergic terminals via the glycine transporter 2 (GLYT2).
3. Superfusion and Depolarization:
-
Transfer the labeled synaptosomes to a superfusion apparatus.
-
Induce neurotransmitter release by depolarizing the synaptosomes with a high concentration of potassium chloride (e.g., 12-15 mM KCl).
4. Application of this compound:
-
Introduce various concentrations of this compound into the superfusion medium and collect the fractions.
5. Measurement of [3H]glycine Release:
-
Quantify the amount of radioactivity in the collected fractions using liquid scintillation counting to determine the extent of [3H]glycine exocytosis.
6. Data Analysis:
-
Compare the amount of [3H]glycine released in the presence and absence of this compound to determine if the compound inhibits glycine exocytosis. To confirm GABAB independence, this experiment can be repeated in synaptosomes from GABAB1 or GABAB2 knockout mice.
Protocol 2: General Cytotoxicity Assessment (MTT Assay)
This is a general protocol to assess the potential cytotoxicity of high concentrations of this compound.
1. Cell Plating:
-
Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle-only control. Incubate for a relevant period (e.g., 24-48 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. This will allow you to determine the concentration at which this compound exhibits significant cytotoxicity.
Visualizations
Caption: GABAB Receptor Signaling Pathway and this compound Action.
Caption: Troubleshooting Workflow for Potential this compound Off-Target Effects.
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in CGP35348 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the GABA-B receptor antagonist, CGP35348.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and centrally active antagonist of the GABA-B receptor.[1][2] Its primary mechanism involves blocking the inhibitory effects of the neurotransmitter GABA at the GABA-B receptor subtype.[2] It is a brain-penetrant compound, making it suitable for in vivo studies.[2][3]
Q2: What is the potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 34 μM for the GABA-B receptor in rat cortical membranes.[2][3][4] It is considered to be 10-30 times more potent than the earlier GABA-B antagonist, phaclofen.[4]
Q3: What are the common experimental applications of this compound?
This compound is widely used in neuroscience research to investigate the physiological and pathological roles of GABA-B receptors. Common applications include studies on:
Q4: How should this compound be stored?
For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term use, it is soluble in water up to 100 mM and can be stored at room temperature.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in behavioral studies.
Potential Cause 1: Gender-Specific Effects
Some studies have reported significant gender-specific differences in the behavioral effects of this compound in mice. For instance, improved motor function was more pronounced in female mice, while enhanced spatial learning and memory in the Morris water maze were observed in male mice following a hypoxic-ischemic brain injury.[6] In another study, female mice treated with this compound showed poor exploratory behavior in an open field test.[7]
Recommendation:
-
Always include both male and female subjects in your experimental design and analyze the data for each sex separately.
-
Clearly report the sex of the animals used in your methodology and results.
Potential Cause 2: Dose-Dependent Effects
The effects of this compound can be dose-dependent and may not always follow a linear relationship. For example, in a study on sleep in rats, doses of 100 and 300 mg/kg increased REM sleep, while exploratory behavior was diminished at these doses.[9]
Recommendation:
-
Conduct a dose-response study to determine the optimal concentration for your specific experimental model and behavioral paradigm.
-
Consult the literature for doses used in similar studies.
Issue 2: Lack of efficacy in blocking a known GABA-B agonist.
Potential Cause 1: Insufficient Concentration
While this compound is a potent antagonist, the concentration required to block the effects of a GABA-B agonist will depend on the concentration and affinity of the agonist being used.
Recommendation:
-
Ensure that the concentration of this compound is sufficient to competitively antagonize the specific agonist and its concentration. A concentration of 100 µM of this compound has been shown to be ineffective in antagonizing the inhibitory release of GABA elicited by baclofen in some preparations.[10]
-
Consider the relative potencies. This compound is about threefold less potent in antagonizing the effects of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) compared to baclofen.[10]
Potential Cause 2: Receptor Subtype Specificity
There may be subtle differences in the affinity of this compound for different GABA-B receptor subtypes or splice variants, although it is generally considered a broad antagonist.
Recommendation:
-
Review literature to see if the specific tissue or cell type you are studying expresses GABA-B receptor variants with known differential antagonist affinities.
Issue 3: Observation of unexpected inhibitory or off-target effects.
Potential Cause: Inhibition of Glycine Exocytosis
Unexpectedly, this compound has been shown to inhibit the K+-evoked exocytosis of glycine on its own, independent of GABA-B receptor activation.[11] This effect was observed at low micromolar concentrations and was not prevented by other GABA-B antagonists, suggesting it is not a partial agonist effect at the GABA-B receptor.[11] This intrinsic activity was not observed with all GABA-B antagonists, such as SCH50911.[11]
Recommendation:
-
When interpreting results, especially in systems where glycinergic signaling is prominent (e.g., spinal cord, brainstem), consider the possibility of this off-target effect.
-
Use a structurally different GABA-B antagonist as a control to confirm that the observed effects are specific to GABA-B receptor blockade.
-
This off-target effect may involve the activation of unknown sites on glycinergic terminals.[11]
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 µM | Rat cortical membranes | [2][3][4] |
| Effective Concentration (in vitro electrophysiology) | 10 - 100 µM | Rat hippocampal slice | [4] |
| Effective Dose (in vivo behavioral) | 1 mg/kg - 300 mg/kg (i.p.) | Mouse, Rat | [6][9] |
Experimental Protocols
1. In Vivo Administration (Intraperitoneal Injection)
This protocol is adapted from studies on learning and memory in mice.[6][7]
-
Preparation of this compound Solution: Dissolve this compound in a sterile saline solution (0.9% NaCl) or distilled water to the desired concentration (e.g., 1 mg/mL).[6][7] Ensure complete dissolution.
-
Animal Handling: Acclimatize animals to the experimental room and handling procedures for at least one week prior to the experiment.
-
Injection: Administer the this compound solution via intraperitoneal (i.p.) injection at a volume appropriate for the animal's body weight (e.g., 1 mL of a 1 mg/mL solution per kg of body weight).[6] Control animals should receive an equivalent volume of the vehicle (saline or distilled water).
-
Timing: Injections are typically given 30 minutes prior to behavioral testing to allow for drug absorption and distribution to the central nervous system.[12]
2. In Vitro Slice Electrophysiology
This is a generalized protocol based on standard electrophysiological practices and information from studies using this compound.[4][13]
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) cutting solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2, 5% CO2, and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp or extracellular field potential recordings from the neurons of interest.
-
After establishing a stable baseline recording, bath-apply this compound at the desired concentration (e.g., 10-100 µM) by adding it to the perfusion aCSF.[4]
-
Record the changes in synaptic transmission or neuronal excitability. To test its antagonist properties, co-apply with a GABA-B agonist like baclofen.
-
Visualizations
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 3. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of GABAB receptor antagonist (this compound) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGP-35348 - Wikipedia [en.wikipedia.org]
- 11. The GABA B receptor antagonists this compound and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The GABAB receptor antagonist, CGP-35348, inhibits paired-pulse disinhibition in the rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP35348 Solutions: Long-Term Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of CGP35348 solutions. Adherence to these protocols is crucial for maintaining the stability and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in water.[1][2] It can be dissolved to a concentration of up to 100 mM in water.[1][2][3] Phosphate-buffered saline (PBS) can also be used as a solvent, with a reported solubility of up to 25 mg/mL.[4] For dissolving in water, ultrasonic treatment may be used to aid the process.[4]
Q2: How should I store the solid form of this compound?
A2: The solid, powdered form of this compound should be stored at room temperature.[1][2][3]
Q3: What are the best practices for storing this compound stock solutions for long-term use?
A3: For long-term stability, it is recommended to store stock solutions at -80°C, which can preserve the solution for up to six months.[4] For shorter durations, storage at -20°C is suitable for up to one month.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Can I store this compound solutions at 4°C?
A4: While the solid form can be stored at 4°C for up to two years, it is generally not recommended to store solutions at this temperature for extended periods.[4] For optimal stability, freezing the solutions is advised. If short-term storage in a refrigerator is necessary, it should be for a very limited time.
Q5: How should I prepare my frozen this compound solution for an experiment?
A5: Before use, frozen aliquots should be equilibrated to room temperature.[2] It is critical to visually inspect the solution to ensure that no precipitate has formed.[2] If any precipitation is observed, gentle warming and vortexing may be required to redissolve the compound completely.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the solution after thawing. | The concentration may be too high, or the solution may not have been fully dissolved initially. Improper storage temperatures could also be a factor. | Gently warm the solution and vortex to aid in redissolving the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the solution is fully dissolved before freezing. |
| Inconsistent experimental results. | This could be due to degradation of the this compound solution from repeated freeze-thaw cycles or improper storage. Inaccurate initial weighing of the compound can also lead to concentration errors. | Always use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles.[4] Confirm the accuracy of your balance before weighing the compound. When preparing stock solutions, always use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[3] |
| Difficulty dissolving the compound. | The compound may require more energy to dissolve completely, especially at higher concentrations. | Use an ultrasonic bath to aid in the dissolution of this compound in water.[4] Ensure the solvent is of high purity. |
| Bacterial or fungal contamination in the working solution. | This can occur if the stock solution or diluents are not sterile. | For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.[4] Always use sterile techniques when preparing and handling solutions. |
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 100 | ~444 (based on MW of 225.22) | [1] |
| Water | Not specified | 100 | [2][3] |
| Water | 83.33 | 369.99 | [4] |
| PBS | 25 | 111.00 | [4] |
Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | Room Temperature | Not specified | [1][2][3] |
| Solid | -20°C | 3 years | [4] |
| Solid | 4°C | 2 years | [4] |
| Solution | -20°C | 1 month | [2][4] |
| Solution | -80°C | 6 months | [4] |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in Water
-
Weighing the Compound: Accurately weigh out the desired mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution (MW: 225.22 g/mol ), you would weigh 22.52 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water (e.g., 1 mL for a 100 mM solution).
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a brief sonication in an ultrasonic water bath to aid dissolution.[4]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 μm syringe filter into a new sterile tube to ensure sterility.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for common this compound solution problems.
References
Preventing precipitation of CGP35348 in experimental buffers.
Welcome to the technical support center for CGP35348. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity water.[1][2] It is readily soluble in water at concentrations up to 100 mM.[2] Some suppliers also report solubility in PBS. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[3]
Q2: My this compound is not dissolving completely in the buffer. What should I do?
A2: If you observe that this compound is not dissolving completely, gentle warming and sonication can be employed to facilitate dissolution.[3] Ensure that the solution becomes clear. It is always recommended to prepare fresh working solutions for your experiments.[2][3]
Q3: Can I use DMSO or ethanol as a co-solvent to dissolve this compound?
A3: While water is the primary recommended solvent, the use of co-solvents like DMSO or ethanol can be a strategy to enhance the solubility of compounds in aqueous solutions.[4][5][6] If you encounter persistent precipitation issues in your experimental buffer, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer may be a viable option. It is crucial to ensure the final concentration of the organic co-solvent is low enough to not affect the biological system under investigation.
Q4: Why is my this compound precipitating in my artificial cerebrospinal fluid (aCSF)?
A4: Precipitation of compounds in aCSF is a common issue, often arising from the interaction between the compound and components of the buffer, particularly phosphate and divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[7][8] this compound is a phosphinic acid derivative, and phosphonic acids are known to chelate divalent metal ions.[9][10][11] The interaction between the phosphinic acid group of this compound and Ca²⁺/Mg²⁺ in the aCSF can lead to the formation of insoluble salts.
Q5: How can I prevent this compound from precipitating in aCSF?
A5: To prevent precipitation in aCSF, consider the following strategies:
-
Prepare a concentrated stock solution in water: Dissolve the this compound in high-purity water first at a high concentration before diluting it to the final working concentration in the aCSF.
-
Add this compound solution last: Prepare the aCSF by dissolving all other components first. The this compound stock solution should be added as the final step, with gentle mixing.
-
Maintain a slightly acidic pH during preparation: Some protocols suggest that bubbling the aCSF with carbogen (95% O₂ / 5% CO₂) to lower the pH before adding calcium and other divalent cations can help prevent precipitation.[7][8]
-
Consider a HEPES-buffered aCSF: In some experimental setups, substituting the phosphate buffer with HEPES can mitigate precipitation issues with divalent cations.[7]
Troubleshooting Guides
Issue 1: Precipitation in Artificial Cerebrospinal Fluid (aCSF)
Symptoms:
-
Cloudiness or visible particulate matter in the aCSF after adding this compound.
-
Precipitate formation over time, especially during long-term experiments.
Potential Causes:
-
Interaction with Divalent Cations: this compound, as a phosphinic acid derivative, can chelate divalent cations (Ca²⁺, Mg²⁺) present in aCSF, forming insoluble salts.[9][10][11]
-
Phosphate Buffer: The presence of phosphate in the aCSF can contribute to the precipitation of divalent cations.[7][8]
-
pH Shifts: The pH of the aCSF can influence the ionization state of this compound and its interaction with other buffer components.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Prepare Concentrated Aqueous Stock | 1. Weigh the required amount of this compound. 2. Dissolve in a small volume of high-purity water to make a concentrated stock (e.g., 10 mM or 100 mM). 3. Add the stock solution dropwise to the final volume of aCSF while gently stirring. | Simple and effective for many applications. | May not be sufficient for very high final concentrations in aCSF. |
| Modify Order of Addition | 1. Prepare the aCSF solution with all components except for CaCl₂ and MgCl₂. 2. Add the this compound aqueous stock solution. 3. Slowly add the CaCl₂ and MgCl₂ solutions while stirring. | Can prevent immediate precipitation upon addition of divalent cations. | May not prevent precipitation over longer periods. |
| Use a HEPES-buffered aCSF | Substitute the phosphate buffer component (e.g., NaH₂PO₄) in your aCSF recipe with an equivalent concentration of HEPES to maintain buffering capacity. | Reduces the likelihood of phosphate-related precipitation. | May not be suitable for all experimental paradigms; HEPES has different buffering characteristics than phosphate. |
| Filter the Final Solution | After preparing the final aCSF with this compound, pass it through a 0.22 µm syringe filter to remove any micro-precipitates. | Ensures a clear solution for immediate use. | Does not prevent further precipitation from occurring over time. |
Issue 2: Precipitation in Cell Culture Media (e.g., DMEM/F12)
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after the addition of this compound.
-
Changes in media color or pH.
Potential Causes:
-
Complex Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[12] this compound can interact with these components.
-
Bicarbonate Buffer System: DMEM/F12 and other media use a bicarbonate buffer system which is sensitive to CO₂ levels and can influence pH and solubility.[12][13] The interaction between phosphinic acids and bicarbonate is not well-documented but could contribute to precipitation.
-
Serum Proteins: If the medium is supplemented with serum, this compound could potentially bind to proteins, leading to aggregation and precipitation.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Prepare a High-Concentration Stock in Water | 1. Dissolve this compound in sterile, cell-culture grade water to create a concentrated stock solution. 2. Filter-sterilize the stock solution through a 0.22 µm filter. 3. Add the required volume of the stock solution to the pre-warmed cell culture medium. | Minimizes the introduction of organic solvents to the cell culture. | May require a larger volume of stock for high final concentrations, potentially diluting the media. |
| Use a Co-Solvent Stock Solution | 1. Prepare a concentrated stock solution of this compound in sterile DMSO. 2. Add a small volume of the DMSO stock to the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). | Effective for achieving higher final concentrations. | DMSO can have biological effects on cells, so appropriate vehicle controls are essential. |
| Pre-equilibrate the Medium | Before adding the this compound solution, ensure the cell culture medium is at the correct temperature (37°C) and pH (equilibrated in a CO₂ incubator). | Stable temperature and pH can improve solubility. | May not be sufficient to prevent precipitation at high concentrations. |
Issue 3: Precipitation in Lysis Buffers (e.g., RIPA Buffer)
Symptoms:
-
Precipitate formation when adding this compound to RIPA buffer or during the cell lysis procedure.
Potential Causes:
-
Detergents: RIPA buffer contains strong ionic (SDS) and non-ionic detergents that can affect the solubility of small molecules.[14][15][16][17]
-
High Protein Concentration: During cell lysis, the release of a high concentration of cellular proteins can lead to interactions and co-precipitation with this compound.
-
Ionic Strength: The high salt concentration in RIPA buffer can influence the solubility of charged molecules like this compound.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Add this compound Immediately Before Use | Prepare the complete RIPA buffer with protease and phosphatase inhibitors. Add the aqueous stock of this compound to the lysis buffer immediately before adding it to the cells or tissue. | Minimizes the time for potential interactions and precipitation to occur. | May not be practical for large numbers of samples. |
| Sequential Lysis | 1. Lyse the cells in a milder buffer that does not cause this compound to precipitate. 2. Centrifuge to pellet insoluble material. 3. Add this compound to the supernatant. 4. If required for downstream applications, adjust the buffer composition to be more stringent. | Can isolate the compound from interfering components during initial lysis. | More complex workflow and may not be suitable for all experimental goals. |
| Test Alternative Lysis Buffers | If precipitation in RIPA buffer is persistent, consider using a milder lysis buffer with a different composition, such as a Tris-based buffer with non-ionic detergents. | May improve the solubility of this compound. | May be less effective at solubilizing certain cellular proteins. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Concentration | Reference |
| Water | 100 mM | [2] |
| PBS | 25 mg/mL (111 mM) | [3] |
Note: The solubility in complex buffers like aCSF and cell culture media can be significantly lower and is dependent on the specific composition and experimental conditions.
Experimental Protocols
Protocol for Preparing a 100 mM Aqueous Stock Solution of this compound:
-
Calculate the required mass: The molecular weight of this compound is 225.22 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 22.52 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolve in water: Add the powder to a sterile microcentrifuge tube. Add a portion of high-purity, sterile water (e.g., 800 µL for a final volume of 1 mL).
-
Facilitate dissolution: Vortex the solution. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C until the solid is completely dissolved.
-
Adjust to final volume: Add water to reach the final desired volume (e.g., 1 mL).
-
Sterilization (optional but recommended for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research [thinkdochemicals.com]
- 12. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. enbitec.tofflon.com [enbitec.tofflon.com]
- 14. lubio.ch [lubio.ch]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cell Lysis Buffers | Thermo Fisher Scientific - IE [thermofisher.com]
Technical Support Center: Optimizing CGP35348 Administration for Central Nervous System Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GABA-B receptor antagonist, CGP35348. The following sections offer detailed experimental protocols, data summaries, and visual guides to facilitate successful in vivo experiments targeting the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: this compound is water-soluble. For intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections, sterile saline (0.9%) is the most commonly used and recommended vehicle. Sterile distilled water can also be used.
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.
Q3: What are the key differences between intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration of this compound for CNS effects?
A3: I.p. administration is a systemic delivery method that is less invasive but requires higher doses for the compound to cross the blood-brain barrier and exert central effects.[1][2] I.c.v. administration delivers the compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier and thus requiring significantly lower doses to achieve direct CNS effects.[3] I.c.v. injection is a more invasive surgical procedure.
Q4: Are there any known side effects of this compound administration in rodents?
A4: At higher doses (e.g., >300 mg/kg i.p.), side effects such as ataxia have been observed.[1] Some studies have also reported effects on locomotor activity, which can be dose-dependent. It is crucial to perform dose-response studies to determine the optimal dose for the desired CNS effect with minimal peripheral side effects.
Q5: I am not observing the expected CNS effects. What are some potential reasons?
A5: Several factors could contribute to a lack of expected effects:
-
Incorrect Dosage: The dose may be too low to achieve a significant effect or, in some cases, too high, leading to a bell-shaped dose-response where high concentrations can have inhibitory effects.[1][4]
-
Administration Route: For potent CNS effects, i.c.v. administration may be necessary if i.p. injection is not yielding results, even at higher doses.
-
Compound Stability: Ensure the this compound solution was properly prepared and stored to maintain its activity.
-
Experimental Model: The specific animal model and the targeted behavioral or physiological endpoint can influence the outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in this compound solution | The solution may be too concentrated or improperly stored. | Gently warm the solution and vortex to aid dissolution. If precipitation persists, prepare a fresh, less concentrated solution. Always use sterile, high-purity water or saline. |
| High variability in experimental results | Inconsistent injection technique (i.p. or i.c.v.). For i.c.v., incorrect stereotaxic coordinates. | For i.p. injections, ensure a consistent injection site in the lower abdominal quadrant. For i.c.v. injections, verify the accuracy of the stereotaxic apparatus and the coordinates for the target brain region. Perform a dye injection (e.g., Trypan Blue) in a pilot animal to confirm targeting.[5] |
| Unexpected behavioral changes (e.g., hyperactivity or sedation) | The dose of this compound may be eliciting off-target effects or is on an unexpected part of the dose-response curve. | Conduct a thorough dose-response study to characterize the behavioral effects of different concentrations of this compound in your specific experimental paradigm. Consider that some studies show diminished explorative behavior at certain doses.[6] |
| No significant difference between control and treated groups | The dose may be insufficient to produce a central effect, especially with i.p. administration. The experimental endpoint may not be sensitive to GABA-B receptor antagonism. | Increase the dose in a stepwise manner. If using i.p. administration, consider switching to i.c.v. to ensure direct CNS delivery. Re-evaluate the experimental design to ensure the measured outcome is appropriate for testing the effects of a GABA-B antagonist. |
| Animal distress post-surgery (i.c.v.) | Complications from the surgical procedure, such as infection or inflammation. | Ensure strict aseptic surgical techniques. Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress. |
Data Presentation
Table 1: Comparison of Intraperitoneal (i.p.) and Intracerebroventricular (i.c.v.) Administration of this compound in Rodents
| Parameter | Intraperitoneal (i.p.) Administration | Intracerebroventricular (i.c.v.) Administration |
| Typical Dosage (Rat) | 100 - 900 mg/kg[6] | 5 - 10 µg |
| Typical Dosage (Mouse) | 1 - 400 mg/kg | Not commonly reported, would be significantly lower than i.p. |
| Primary Advantage | Less invasive, technically simpler. | Bypasses the blood-brain barrier, direct CNS action, requires much lower doses.[3] |
| Primary Disadvantage | Requires higher doses, potential for peripheral side effects, indirect CNS delivery.[1][2] | Invasive surgical procedure, requires stereotaxic equipment, potential for injection site damage. |
| Reported CNS Effects | Modulation of sleep-wake states, reduction of spike-wave discharges, effects on memory (bell-shaped dose-response).[1][6] | Alteration of synaptic plasticity (paired-pulse facilitation/inhibition), reduction in food intake. |
Mandatory Visualization
References
- 1. jneurosci.org [jneurosci.org]
- 2. The GABAB antagonist, CGP 35348, antagonizes the effects of baclofen, gamma-butyrolactone and HA 966 on rat striatal dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 5. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal response to CGP35348 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in animal response to CGP35348 treatment. The information is tailored for researchers, scientists, and drug development professionals to facilitate consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant antagonist of the GABA_B receptor.[1][2] Its principal mechanism of action is to block the inhibitory effects of the neurotransmitter GABA at the GABA_B receptor subtype.[1] It has a higher affinity for postsynaptic GABA_B receptors compared to presynaptic ones.[3]
Q2: What are the common behavioral effects observed after this compound administration in animal models?
A2: this compound has been shown to influence learning and memory, neuromuscular coordination, and locomotor activity.[2][3][4] Specifically, it has been reported to improve spatial learning and memory in male albino mice.[2][4] However, its effects on exploratory and locomotor behavior can be gender-specific, with some studies showing poor exploratory behavior in females.[2][3][5] In some models, it can also induce hypersensitivity to mechanical stimuli.[6]
Q3: Are there known sex differences in the response to this compound?
A3: Yes, significant gender-specific effects have been reported. For instance, studies in albino mice have shown that this compound can improve motor function more effectively in females, while enhancing spatial learning and memory primarily in males.[2][3] Female mice treated with this compound have also exhibited decreased exploratory and locomotor behavior in some experimental setups.[3][5] These differences are crucial to consider during experimental design and data interpretation.
Q4: What are the typical dosage ranges for this compound in in vivo studies?
A4: The dosage of this compound can vary depending on the animal model, the route of administration, and the specific research question. In rats, intraperitoneal (i.p.) doses of 30 mg/kg have been shown to have moderate effects on postsynaptic GABA_B receptors, with near-complete antagonism at 100 mg/kg.[7] Doses above 300 mg/kg have been associated with side effects like ataxia.[7] In mice, a dose of 1 mg/kg (i.p.) has been used in studies on learning and memory.[4] For absence epilepsy models in rats, i.p. doses of 10, 25, and 100 mg/kg have been shown to suppress spike-wave bursts in a dose-dependent manner.[8] Intracerebroventricular (i.c.v.) administration in mice at a dose of 2.5 µg has been used to prevent baclofen-induced effects.
Troubleshooting Guide
This guide addresses common issues of variability in animal response to this compound treatment.
Issue 1: High Variability in Behavioral Readouts Between Animals of the Same Treatment Group.
-
Potential Cause 1: Intrinsic Biological Variability.
-
Recommendation: Increase the sample size to improve statistical power. Incorporate inter-individual variability into the experimental design by pre-screening animals for baseline behavioral phenotypes and stratifying them across treatment groups.[9]
-
-
Potential Cause 2: Sex Differences.
-
Potential Cause 3: Animal Strain and Age.
-
Recommendation: Use a consistent animal strain and age range throughout the experiment, as these factors can significantly influence behavioral and physiological responses.
-
-
Potential Cause 4: Environmental Factors.
-
Recommendation: Standardize housing conditions, light-dark cycles, and handling procedures to minimize stress-induced variability. Acclimate animals to the testing room before experiments.[15]
-
Issue 2: Inconsistent or Unexpected Behavioral Effects of this compound.
-
Potential Cause 1: Inappropriate Dosage.
-
Recommendation: The effects of this compound can be dose-dependent, with a bell-shaped dose-response curve observed for memory enhancement.[7] Conduct a dose-response study to determine the optimal concentration for your specific experimental model and behavioral endpoint.
-
-
Potential Cause 2: Off-Target Effects.
-
Recommendation: While this compound is considered a selective GABA_B antagonist, high concentrations could potentially lead to off-target effects. If unexpected results are observed at high doses, consider using a lower dose or a different GABA_B antagonist for comparison.
-
-
Potential Cause 3: Route and Timing of Administration.
-
Recommendation: The pharmacokinetics of this compound can vary with the route of administration (e.g., i.p. vs. i.c.v.). Ensure the administration protocol is consistent and timed appropriately relative to the behavioral testing to account for drug absorption, distribution, and metabolism.
-
Issue 3: Difficulty Replicating Published Findings.
-
Potential Cause 1: Differences in Experimental Protocols.
-
Recommendation: Minor variations in behavioral testing protocols (e.g., apparatus dimensions, trial duration, inter-trial intervals) can lead to different results. Adhere strictly to the detailed experimental protocols provided in the original publication or in the standardized protocols below.
-
-
Potential Cause 2: Solution Preparation and Stability.
-
Recommendation: Prepare fresh solutions of this compound for each experiment. Ensure the vehicle used for dissolution is consistent and does not have behavioral effects on its own. CGP 35348 is soluble in water.
-
Data Presentation
Table 1: Summary of this compound In Vivo Dose-Response Data
| Animal Model | Behavioral Test | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Spatial Retention | i.p. | 12.5 - 300 mg/kg | Memory enhancement at intermediate dosages, with no effect at very low and high concentrations. | [7] |
| Rat | Absence Seizures | i.p. | 10, 25, 100 mg/kg | Dose-dependent reduction in spike-wave bursts. | [8] |
| Mouse | Learning and Memory | i.p. | 1 mg/kg | Improved memory in males. | [4] |
| Mouse | Neuromuscular Coordination | i.p. | 1 mg/kg | No significant effect in males or females. | [4] |
| Mouse | Exploratory Behavior | i.p. | 1 mg/kg | Poor exploratory behavior in females. | [4][5] |
| Mouse | Locomotor Activity | i.p. | 400 mg/kg | Antagonized baclofen-induced decrease in locomotor activity. | [16] |
| Rat | Mechanical Hypersensitivity | i.t. | Not specified | Dose-dependent pain-like response to innocuous mechanical stimuli. | [6] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Apparatus: Use a commercially available rotarod apparatus with a textured, non-slip rotating rod. The diameter of the rod should be appropriate for the species being tested (e.g., 3 cm for mice).
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.[15]
-
Training/Habituation:
-
Handle the mice for several days leading up to the experiment.
-
On the day of testing, place each mouse on the stationary rod for a brief period (e.g., 1 minute) to habituate.
-
-
Testing Procedure:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
For accelerating rotarod protocols, gradually increase the speed from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[17]
-
Record the latency to fall for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15 minutes).[15]
-
-
Data Analysis: Analyze the average latency to fall across trials for each animal. Compare the performance between treatment groups.
Protocol 2: Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or powdered milk.[18][19] The water temperature should be maintained at a constant temperature (e.g., 22-26°C).[19][20] A submerged platform (hidden 1-1.5 cm below the water surface) should be placed in one quadrant of the pool.[18]
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Pre-training (Optional but Recommended):
-
On the day before the acquisition trials, place each animal on the platform for 20-30 seconds to familiarize them with it.[20]
-
Conduct one or two visible platform trials where the platform is marked with a visible cue.
-
-
Acquisition Phase (Spatial Learning):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the mouse to swim freely to find the hidden platform for a maximum of 60-90 seconds.[20]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[20] If it fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Reference Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency and path length across acquisition days to assess learning. For the probe trial, compare the time spent in the target quadrant to the time spent in other quadrants.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CGP 35348, GABA B receptor antagonist, has a potential to improve neuromuscular coordination and spatial learning in albino mouse following neonatal brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrathecal gamma-aminobutyric acidB (GABAB) receptor antagonist CGP 35348 induces hypersensitivity to mechanical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sex Differences in Animal Models of Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models used in identifying gender-related differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in Animal Models: Focus on Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex differences and the role of estrogen in animal models of schizophrenia: interaction with BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sex matters in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GABA B Receptor Antagonists: CGP 35348 vs. Saclofen and Phaclofen
For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is paramount for elucidating the physiological roles of neurotransmitter systems. This guide provides a comprehensive comparison of three widely used competitive antagonists of the GABA B receptor: CGP 35348, saclofen, and phaclofen. The following sections detail their relative potencies, the experimental protocols for their characterization, and the underlying signaling pathways they modulate.
Comparative Potency of GABA B Antagonists
The potency of CGP 35348, saclofen, and phaclofen as GABA B receptor antagonists has been evaluated in numerous studies, employing a range of experimental paradigms. The most common metrics for quantifying antagonist potency are the half-maximal inhibitory concentration (IC50) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
A summary of the reported potency values for these antagonists is presented in the table below. It is important to note that these values can vary depending on the tissue preparation, the specific agonist used, and the experimental conditions.
| Antagonist | Potency (IC50) | Potency (pA2) | Experimental System | Reference |
| CGP 35348 | 34 µM | - | Rat cortical membranes ([³H]-GABA binding) | [1][2] |
| 290 µM | - | Inhibition of baclofen-mediated adenylyl cyclase inhibition in cerebellar granule cells | [3] | |
| Saclofen | 7.8 µM | 5.3 | Inhibition of [³H]-baclofen binding in rat cerebellar membranes / Guinea pig ileum and rat cortical slices | [4][5] |
| 8 µM | - | Not specified | [6] | |
| Phaclofen | 76 µM (R-isomer) | - | Inhibition of [³H]-(-)-baclofen binding in rat cerebellar membranes | [7] |
| 229 µM (racemic) | - | GABAB receptor binding | [8] | |
| 100 µM | - | Not specified | [6] |
Based on the available data, saclofen generally exhibits the highest potency among the three compounds, with IC50 values in the low micromolar range. CGP 35348 demonstrates intermediate potency , and is notably reported to be 10-30 times more potent than phaclofen in some functional assays.[1] Phaclofen is the least potent of the three, with IC50 values typically in the high micromolar range. It is also important to consider the stereoselectivity of phaclofen, with the (R)-enantiomer being the active form.[7]
Key Experimental Protocols
The determination of antagonist potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize GABA B receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the GABA B receptor.
Objective: To determine the IC50 value of a test antagonist by measuring its ability to displace a radiolabeled ligand from GABA B receptors in a membrane preparation.
Materials:
-
Tissue: Rat brain cortex or cerebellum
-
Radioligand: [³H]-GABA or [³H]-baclofen
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂
-
Test Antagonists: CGP 35348, saclofen, phaclofen
-
Non-specific binding control: Unlabeled GABA (1 mM) or baclofen (100 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three more times to remove endogenous GABA.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the test antagonist.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
For determining non-specific binding, add the unlabeled ligand in excess to a separate set of tubes.
-
Incubate the mixture at 4°C for 20 minutes.
-
-
Termination and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophysiological Assay in Cortical Slices
This functional assay measures the ability of an antagonist to block the physiological effects of a GABA B receptor agonist on neuronal activity.
Objective: To determine the potency of a test antagonist by measuring its ability to reverse the hyperpolarization or inhibition of synaptic transmission induced by a GABA B agonist in rat cortical slices.
Materials:
-
Animal: Wistar rat (3-5 weeks old)
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 glucose, saturated with 95% O₂/5% CO₂.
-
Recording electrode solution (for whole-cell patch-clamp) containing (in mM): 140 K-gluconate, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.3.
-
-
Agonist: Baclofen
-
Test Antagonists: CGP 35348, saclofen, phaclofen
-
Vibratome, patch-clamp amplifier, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices of the cortex using a vibratome in ice-cold aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a microscope, identify a pyramidal neuron in the cortical slice.
-
Establish a whole-cell patch-clamp recording from the neuron.
-
Record the baseline membrane potential and input resistance.
-
-
Antagonist Application:
-
Apply a known concentration of baclofen to the bath to induce a hyperpolarization of the neuronal membrane.
-
Once a stable effect of the agonist is observed, co-apply increasing concentrations of the test antagonist.
-
Record the reversal of the agonist-induced hyperpolarization.
-
-
Data Analysis:
-
Measure the magnitude of the membrane potential change in the presence of the agonist alone and with different concentrations of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Alternatively, for determining the pA2 value, construct full agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist.
-
Visualizing the GABA B Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: GABA B Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Potency Determination.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Proposed antagonists at GABAB receptors that inhibit adenylyl cyclase in cerebellar granule cell cultures of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pa2 determination | PPTX [slideshare.net]
Validating the Antagonist Effect of CGP35348 on GABA-B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to validate the antagonist effect of CGP35348 on Gamma-Aminobutyric Acid, type B (GABA-B) receptors. It offers a comparative analysis of this compound with other commonly used GABA-B antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and GABA-B Receptor Antagonism
The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation leads to the modulation of ion channels and adenylyl cyclase, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1] Antagonists of the GABA-B receptor are valuable research tools for elucidating the physiological roles of this receptor and hold therapeutic potential for various neurological and psychiatric disorders.
This compound is a selective and brain-penetrant GABA-B receptor antagonist.[2] Validating its antagonist activity is essential for its use in research and drug development. This involves demonstrating its ability to competitively block the effects of GABA-B agonists, such as baclofen, in a variety of in vitro and in vivo experimental paradigms.
Comparative Analysis of GABA-B Receptor Antagonists
The antagonist effect of this compound is often compared to other well-established GABA-B antagonists. The following tables summarize quantitative data from radioligand binding assays, electrophysiological recordings, and adenylyl cyclase assays, providing a basis for objective comparison.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a receptor. In the context of GABA-B antagonists, these assays typically involve the displacement of a radiolabeled GABA-B agonist or antagonist by the compound of interest. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting radioligand binding.
| Antagonist | Radioligand | Preparation | IC50 (µM) | Reference |
| This compound | --INVALID-LINK---baclofen | Rat cerebellar membranes | 290 | [3] |
| Phaclofen | --INVALID-LINK---baclofen | Rat cerebellar membranes | 118 | [4] |
| Saclofen | --INVALID-LINK---baclofen | Rat cerebellar membranes | 7.8 | [4] |
| 2-Hydroxysaclofen | --INVALID-LINK---baclofen | Rat cerebellar membranes | 5.1 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the radioligand used, its concentration, and the tissue preparation.
Electrophysiology
Electrophysiological techniques, such as whole-cell patch clamp, provide a functional measure of receptor antagonism. These methods assess the ability of an antagonist to block the physiological response to an agonist, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization. The pA2 value, derived from a Schild analysis, is a measure of the antagonist's affinity.
| Antagonist | Agonist | Preparation | pA2 | Reference |
| This compound | (-)-baclofen | Rat olfactory bulb membranes | 4.31 | [5][6] |
| CGP55845A | (-)-baclofen | Rat olfactory bulb membranes | 7.0 | [5][6] |
Adenylyl Cyclase Assays
Activation of GABA-B receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP). Adenylyl cyclase assays measure the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, often stimulated by forskolin.
| Antagonist | Agonist | Preparation | IC50 (µM) | Reference |
| This compound | (+/-)-baclofen | Cultured rat cerebellar granule cells | 290 | [3] |
| Saclofen | (+/-)-baclofen | Cultured rat cerebellar granule cells | ~1000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. The following sections provide outlines of key experimental protocols for validating GABA-B receptor antagonism.
Radioligand Competition Binding Assay
This protocol details a competition binding assay using a radiolabeled GABA-B receptor agonist, such as [3H]GABA or --INVALID-LINK---baclofen, to determine the binding affinity of an unlabeled antagonist like this compound.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (e.g., from cerebellum or cortex)
-
Radiolabeled GABA-B agonist (e.g., [3H]GABA)
-
Unlabeled GABA-B agonist (for determining non-specific binding)
-
This compound and other test antagonists
-
Binding buffer (e.g., Tris-HCl with CaCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled agonist, and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the use of whole-cell patch clamp to measure the functional antagonism of GABA-B receptor-mediated currents by this compound.
Objective: To determine the effect of this compound on agonist-induced GIRK currents in neurons.
Materials:
-
Acutely prepared brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound and other test antagonists
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch clamp recording from a neuron.
-
Baseline Recording: Record the baseline membrane current.
-
Agonist Application: Apply a known concentration of a GABA-B agonist (e.g., baclofen) to the bath and record the outward GIRK current.
-
Washout: Wash out the agonist to allow the current to return to baseline.
-
Antagonist Application: Apply this compound to the bath for a period of time.
-
Co-application: In the continued presence of this compound, re-apply the GABA-B agonist.
-
Data Analysis: Measure the amplitude of the agonist-induced current in the absence and presence of the antagonist. A reduction in the current amplitude in the presence of the antagonist indicates a blocking effect. Perform a Schild analysis with multiple antagonist concentrations to determine the pA2 value.[8][9]
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to assess the ability of this compound to reverse the inhibition of adenylyl cyclase by a GABA-B agonist.
Objective: To determine the effect of this compound on agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cultured cells or brain tissue homogenates
-
GABA-B receptor agonist (e.g., baclofen)
-
This compound and other test antagonists
-
Forskolin (an adenylyl cyclase activator)
-
Assay buffer
-
cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Preparation: Prepare cell lysates or tissue homogenates.
-
Pre-incubation with Antagonist: Pre-incubate the preparation with various concentrations of this compound.
-
Agonist and Forskolin Addition: Add the GABA-B agonist followed by forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specific time at a controlled temperature to allow for cAMP production.
-
Termination: Stop the reaction (e.g., by adding a stop solution or boiling).
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable detection kit.
-
Data Analysis: Plot the level of cAMP against the antagonist concentration. The ability of this compound to restore cAMP levels in the presence of an agonist demonstrates its antagonist activity. Determine the IC50 value for the reversal of agonist-induced inhibition.[10][11]
GABA-B Receptor Signaling Pathway
Understanding the signaling pathway of the GABA-B receptor is fundamental to interpreting the results of antagonist validation studies. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the heterodimeric receptor complex. This activates the associated G-protein (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can activate GIRK channels, leading to K+ efflux and hyperpolarization, and inhibit voltage-gated Ca2+ channels, reducing neurotransmitter release.[1][12]
Conclusion
Validating the antagonist effect of this compound on GABA-B receptors requires a multi-faceted approach employing biochemical and functional assays. Radioligand binding studies provide a direct measure of affinity, while electrophysiological and second messenger assays offer crucial insights into the functional consequences of receptor blockade. By comparing the potency and efficacy of this compound with other known antagonists under standardized conditions, researchers can confidently characterize its pharmacological profile. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at investigating the role of GABA-B receptors in health and disease.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 3. Proposed antagonists at GABAB receptors that inhibit adenylyl cyclase in cerebellar granule cell cultures of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Forskolin-activated adenylate cyclase. Inhibition by guanyl-5'-yl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Confirming CGP35348's Antagonistic Activity at the GABA-B Receptor Using the Agonist Baclofen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the antagonistic activity of CGP35348 at the γ-aminobutyric acid type B (GABA-B) receptor, utilizing the selective agonist baclofen. The following sections detail the underlying signaling pathways, experimental workflows, and quantitative data derived from key assays.
Introduction to GABA-B Receptor Modulation
The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation by agonists such as baclofen leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced excitability.[1][2] this compound is a selective antagonist that competitively binds to the GABA-B receptor, thereby blocking the effects of agonists like baclofen.[3][4] Confirming the antagonistic activity of this compound is essential for its validation as a pharmacological tool and potential therapeutic agent. This guide outlines key experimental approaches to demonstrate this specific antagonist action.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like baclofen initiates a signaling cascade through the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. This compound competitively binds to the receptor, preventing this cascade.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP35348 and Newer GABA-B Antagonists for Researchers
This guide provides a comprehensive side-by-side comparison of the classical GABA-B receptor antagonist, CGP35348, and a selection of newer, more potent antagonists. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate pharmacological tools for their experimental needs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to GABA-B Receptor Antagonism
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a key regulator of inhibitory neurotransmission in the central nervous system.[1] Its activation leads to a variety of downstream effects, including the opening of potassium channels, inhibition of calcium channels, and a decrease in adenylyl cyclase activity, ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.[1] Antagonists of the GABA-B receptor block these effects and have been instrumental in elucidating the physiological roles of this receptor. They are also being investigated for their therapeutic potential in various neurological and psychiatric disorders, including cognitive impairment, depression, and absence epilepsy.[2]
This compound was one of the first selective and centrally active GABA-B receptor antagonists developed.[3] While it has been a valuable research tool, a new generation of antagonists has since been synthesized, offering significantly higher potency and, in some cases, improved pharmacokinetic properties. This guide will focus on a direct comparison of this compound with prominent newer antagonists such as CGP52432 and SGS742 (also known as CGP36742).
Quantitative Comparison of GABA-B Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and a selection of newer GABA-B antagonists. The data are compiled from various studies, and it is important to note that experimental conditions can influence the absolute values. Therefore, the rank order of potency within a single study is often the most reliable metric for comparison.
Table 1: Binding Affinity and Functional Potency of GABA-B Antagonists
| Compound | IC50 (µM) | pA2 | Rank Order of Potency (from a single study) | Key Characteristics |
| This compound | 34[3][4][5] | 4.5[3] | Low | Brain penetrant, higher affinity for postsynaptic vs. presynaptic receptors.[5] |
| CGP36742 (SGS742) | 36[6] | 4.0[3] | Low | Orally active, cognition-enhancing effects.[6][7] |
| CGP51176 | - | - | Intermediate | Antidepressant-like effects.[2] |
| CGP52432 | 0.085[8][9] | 6.7[3] | High | Potent and selective for presynaptic autoreceptors.[8] |
| CGP55845A | - | 8.3[3] | Very High | One of the most potent antagonists described in the dorsolateral septal nucleus.[3] |
| CGP56433 | - | - | Very High | High potency. |
| CGP55679 | - | - | Very High | High potency.[10] |
Note: A higher pA2 value indicates a higher antagonist affinity. The rank order of potency is based on IC50 values from electrophysiological studies, with "Very High" indicating the most potent antagonists in the series.[10]
In Vitro and In Vivo Performance: A Side-by-Side Look
This compound
-
In Vitro: Effectively blocks the late inhibitory postsynaptic potential (IPSP) mediated by GABA-B receptors.[3] It has been shown to have a moderate preference for postsynaptic over presynaptic receptors.[5] In hippocampal slices, it can enhance epileptiform discharges.[11][12]
-
In Vivo: Demonstrates central activity after systemic administration.[3] It can prevent baclofen-induced antinociception and muscle relaxation.[10] In models of epilepsy, it can facilitate isoniazid-induced convulsions.[11][12] In cognitive studies, this compound has shown a dose-dependent effect on long-term potentiation (LTP) and spatial memory, with intermediate doses being facilitatory.[13][14]
Newer Antagonists
-
CGP52432: Exhibits significantly higher potency than this compound, particularly at presynaptic GABA-B autoreceptors.[8] In some experimental conditions, it acts as a silent antagonist where this compound shows some intrinsic activity.[11]
-
SGS742 (CGP36742): This orally active antagonist has been the focus of clinical investigation for its cognitive-enhancing properties.[7][15] It has shown positive effects in animal models of learning and memory and has progressed to clinical trials for mild cognitive impairment.[7][15] Like this compound, it blocks the late IPSP.[7] In vivo, it enhances the release of several neurotransmitters, including glutamate and aspartate.[7]
-
Other High-Potency Antagonists (e.g., CGP55845A, CGP56999A): These compounds demonstrate nanomolar potency.[3][16] CGP56999A, in particular, has been noted for its pronounced pro-convulsant effects in vivo, which are thought to be due to its potent suppression of the late IPSP.[16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GABA-B receptor antagonists. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
Objective: To measure the displacement of a radiolabeled GABA-B antagonist (e.g., [3H]CGP54626) by an unlabeled antagonist.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]CGP54626 (or another suitable radioligand)
-
Unlabeled GABA-B antagonists (this compound, newer antagonists)
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of [3H]CGP54626 (e.g., 1 nM).
-
Add varying concentrations of the unlabeled antagonist (e.g., from 10^-10 to 10^-4 M).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled antagonist. The IC50 (the concentration of unlabeled ligand that displaces 50% of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional assessment of antagonist potency by measuring their effect on GABA-B receptor-mediated currents in neurons.
Objective: To determine the IC50 of an antagonist for the blockade of the late inhibitory postsynaptic potential (IPSP) or a baclofen-induced outward current.
Materials:
-
Hippocampal or cortical brain slices from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
GABA-B agonist (e.g., baclofen).
-
GABA-B antagonists for comparison.
-
Patch-clamp amplifier, micromanipulators, and recording equipment.
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).
-
Evoke a late IPSP by stimulating inhibitory interneurons.
-
Alternatively, apply a known concentration of baclofen to induce a steady outward current.
-
Bath apply increasing concentrations of the GABA-B antagonist.
-
Measure the reduction in the amplitude of the late IPSP or the baclofen-induced current at each antagonist concentration.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor and can be used to characterize the efficacy of antagonists.
Objective: To measure the ability of an antagonist to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.
Materials:
-
Cell membranes expressing GABA-B receptors.
-
[35S]GTPγS.
-
GABA-B agonist (e.g., GABA or baclofen).
-
GABA-B antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
Procedure:
-
Pre-incubate the membranes with the antagonist for a set period.
-
Add a fixed concentration of the agonist to stimulate the receptor.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Determine the ability of the antagonist to reduce the agonist-stimulated [35S]GTPγS binding.
Visualizing Key Pathways and Workflows
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Experimental Workflow for Antagonist Comparison
Caption: Workflow for comparing GABA-B antagonists.
Conclusion
The development of newer GABA-B antagonists has provided researchers with a powerful and diverse toolkit to probe the intricacies of GABAergic neurotransmission. While this compound remains a useful tool, particularly in studies where a lower potency antagonist is desired, the higher potency and, in the case of SGS742, oral availability of the newer compounds offer significant advantages for many applications. The choice of antagonist should be carefully considered based on the specific experimental question, the required potency, the desired route of administration, and the potential for off-target effects. This guide serves as a starting point for navigating these considerations and selecting the most appropriate GABA-B antagonist for your research.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabotropic glutamate receptor antagonists, like GABA(B) antagonists, potentiate dorsal root-evoked excitatory synaptic transmission at neonatal rat spinal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antagonist potencies at pre- and post-synaptic GABA(B) receptors at inhibitory synapses in the CA1 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GABA B receptor antagonists this compound and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy: A Comparative Guide to CGP35348 in Behavioral Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP35348, a selective GABA-B receptor antagonist, with other alternatives for validating in vivo efficacy through behavioral reversal. We present a comprehensive overview of its performance, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.
Unveiling the Potency of this compound
This compound is a centrally active and selective antagonist of the GABA-B receptor, demonstrating a significant potential in reversing the behavioral effects induced by GABA-B agonists like baclofen.[1][2][3] Its efficacy is notably higher than other classic GABA-B antagonists such as phaclofen and 2-OH-saclofen, making it a valuable tool in neuroscience research.[3][4]
Mechanism of Action: Blocking the Brake
The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects through two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that, upon activation by an agonist like baclofen, lead to downstream effects such as the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. This results in a hyperpolarization of the neuron, reducing its excitability. This compound acts by competitively binding to the GABA-B receptor, thereby preventing the binding of GABA or GABA agonists and blocking their inhibitory effects.[3] This action effectively "removes the brake" on neuronal activity that is otherwise imposed by GABA-B receptor activation.
Comparative Efficacy in Behavioral Reversal
This compound has been shown to effectively reverse the behavioral deficits induced by the GABA-B agonist baclofen in various animal models. This section compares its performance with other GABA-B antagonists in key behavioral tests.
Rota-rod Test for Motor Coordination
The Rota-rod test is a standard method to assess motor coordination and balance. Baclofen administration typically impairs performance on this task, and the ability of an antagonist to reverse this impairment is a key measure of its efficacy.
| Compound | Animal Model | Baclofen Dose | Antagonist Dose (Route) | % Reversal of Baclofen Effect | Reference |
| This compound | Mouse | 2.5 mg/kg (i.p.) | 2.5 µg (i.c.v.) | Complete | [4][5] |
| Phaclofen | Mouse | 2.5 mg/kg (i.p.) | 50 µg (i.c.v.) | No significant reversal | [4] |
| 2-OH-Saclofen | Mouse | 2.5 mg/kg (i.p.) | 2.5-10 µg (i.c.v.) | No significant reversal | [4] |
Open Field Test for Locomotor Activity and Anxiety
The open field test is used to evaluate general locomotor activity and anxiety-like behavior. Baclofen can induce a dose-dependent decrease in locomotor activity.
| Compound | Animal Model | Baclofen Dose | Antagonist Dose (Route) | Outcome | Reference |
| This compound | Mouse | 4 or 16 mg/kg (i.p.) | 400 mg/kg (i.p.) | Antagonized the decrease in locomotor activity | [6] |
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used task to assess spatial learning and memory. Studies have shown that this compound can improve performance in this task, suggesting a role for GABA-B receptors in cognitive function.
| Compound | Animal Model | Treatment | Dose (Route) | Outcome | Reference |
| This compound | Rat | This compound alone | 12.5-100 mg/kg (i.p.) | Enhanced spatial retention (bell-shaped dose-response) | [7] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key behavioral experiments are provided below.
Rota-rod Test Protocol
Objective: To assess the effect of this compound on motor coordination and its ability to reverse baclofen-induced motor impairment.
Apparatus: An automated 5-lane accelerating Rota-rod for mice.
Procedure:
-
Habituation: For 2-3 consecutive days prior to testing, mice are habituated to the Rota-rod apparatus. Each mouse is placed on the rotating rod at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
Baseline Measurement: On the test day, a baseline latency to fall is recorded for each mouse. The rod is set to accelerate from 4 to 40 rpm over a 5-minute period. The time at which the mouse falls off the rod is recorded. Three trials are conducted with an inter-trial interval of at least 15 minutes.
-
Drug Administration:
-
Agonist Group: Mice are administered with baclofen (e.g., 2.5 mg/kg, i.p.).
-
Antagonist + Agonist Group: Mice are pre-treated with this compound (e.g., 2.5 µg, i.c.v.) 15 minutes before the administration of baclofen.
-
Control Group: Mice receive vehicle injections.
-
-
Post-Drug Testing: 30 minutes after the final injection, mice are re-tested on the accelerating Rota-rod as described in the baseline measurement. The latency to fall is recorded.
-
Data Analysis: The mean latency to fall for each group is calculated. The percentage reversal of the baclofen effect by this compound is determined by comparing the performance of the antagonist + agonist group to the agonist-only and control groups.
Open Field Test Protocol
Objective: To evaluate the effect of this compound on locomotor activity and its ability to counteract baclofen-induced hypoactivity.
Apparatus: A square or circular open field arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is equipped with an overhead video camera for tracking.
Procedure:
-
Habituation: The testing room is kept quiet with consistent lighting. Animals are brought to the room at least 30 minutes before the test to acclimate. The open field arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Drug Administration:
-
Agonist Group: Mice are administered with baclofen (e.g., 4 or 16 mg/kg, i.p.).
-
Antagonist + Agonist Group: Mice are pre-treated with this compound (e.g., 400 mg/kg, i.p.) 30 minutes before the administration of baclofen.
-
Control Group: Mice receive vehicle injections.
-
-
Testing: 30 minutes after the final injection, each mouse is gently placed in the center of the open field arena. The animal's behavior is recorded for a set period (e.g., 10-15 minutes).
-
Data Analysis: The video recording is analyzed using an automated tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of rearings
-
Time spent immobile The data from each group are then compared to determine the effect of the treatments.
-
Morris Water Maze Protocol
Objective: To assess the impact of this compound on spatial learning and memory.
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is hidden just below the water surface. The pool is surrounded by various distal visual cues.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to find the hidden platform.
-
For each trial, the mouse is released from one of four randomly chosen starting positions.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the platform. If it fails, it is gently guided to the platform.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is typically 10-15 minutes.
-
This compound or vehicle is administered daily before the first trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis:
-
Acquisition Phase: The escape latency (time to find the platform) and swim path length are recorded for each trial. A learning curve is generated by plotting the average escape latency across days.
-
Probe Trial: The percentage of time spent in the target quadrant is calculated. A significant preference for the target quadrant indicates good spatial memory.
-
Conclusion
The available experimental data strongly support the in vivo efficacy of this compound as a potent and selective GABA-B receptor antagonist. Its ability to reverse baclofen-induced behavioral deficits in a variety of tests, coupled with its superior performance compared to older antagonists like phaclofen and saclofen, establishes it as a critical tool for investigating the role of the GABA-B system in health and disease. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible preclinical studies.
References
- 1. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
A Researcher's Guide to Control Experiments for Studying the Effects of CGP35348
For researchers, scientists, and drug development professionals investigating the intricacies of GABAergic neurotransmission, the selective GABA B receptor antagonist CGP35348 is a critical tool. Its ability to competitively block the action of the main inhibitory neurotransmitter, GABA, at the GABAB receptor subtype, allows for the elucidation of a wide range of physiological and pathological processes.[1] This guide provides a comprehensive comparison of this compound with other GABAB receptor antagonists, detailed experimental protocols for its use, and the necessary control experiments to ensure robust and reliable data.
Comparative Analysis of GABAB Receptor Antagonists
The selection of an appropriate GABAB receptor antagonist is crucial for experimental success. This compound is a widely used antagonist, but several alternatives exist, each with distinct properties. The following table summarizes the key characteristics of this compound and other commonly used GABAB receptor antagonists.
| Compound | Class | IC50 (µM) | pA2 | Key Features |
| This compound | Competitive Antagonist | 34 | ~5.4 | Brain penetrant, selective for postsynaptic receptors.[2][3] |
| Saclofen | Competitive Antagonist | 13 | ~5.3 | One of the earliest selective GABAB antagonists.[3] |
| Phaclofen | Competitive Antagonist | 114 | ~4.5 | Lower potency compared to Saclofen and this compound. |
| CGP52432 | Competitive Antagonist | 0.28 | ~6.6 | High potency. |
| CGP55845 | Competitive Antagonist | 0.0046 | ~8.3 | Very high potency, often used in receptor binding studies. |
Note: IC50 and pA2 values can vary depending on the experimental preparation and conditions. The data presented here are representative values from the literature.
Essential Control Experiments
To validate the specificity of this compound's effects, a series of control experiments are mandatory. These controls ensure that the observed results are due to the blockade of GABAB receptors and not off-target effects.
Negative Controls:
-
Vehicle Control: Administration of the vehicle solution (the solvent in which this compound is dissolved) alone to an identical experimental preparation. This accounts for any effects of the solvent or the administration procedure itself.
-
Inactive Enantiomer: If available, using an inactive enantiomer of this compound can demonstrate stereospecificity, a strong indicator of a receptor-mediated effect.
-
Unrelated Antagonist: Application of an antagonist for a different receptor system (e.g., a GABAA receptor antagonist like bicuculline, or an NMDA receptor antagonist) to demonstrate that the observed effect is specific to GABAB receptor blockade.
Positive Controls:
-
GABAB Receptor Agonist: Pre-treatment with a known GABAB receptor agonist, such as Baclofen , should produce a measurable effect that is subsequently blocked or reversed by the application of this compound. This confirms that the GABAB receptors in the preparation are functional and responsive.
-
Dose-Response Curve: Establishing a dose-response relationship for this compound, where increasing concentrations of the antagonist lead to a graded inhibition of the agonist's effect, provides strong evidence for a specific pharmacological interaction.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key in vitro and in vivo experiments utilizing this compound, along with logical workflows for implementing appropriate controls.
In Vitro Electrophysiology: Studying Synaptic Transmission
Objective: To investigate the role of GABAB receptors in modulating synaptic transmission in brain slices.
Experimental Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) and maintain at a physiological temperature.
-
Baseline Recording: Obtain a stable baseline recording of synaptic potentials (e.g., field excitatory postsynaptic potentials, fEPSPs) by stimulating afferent fibers.
-
Agonist Application (Positive Control): Apply the GABAB receptor agonist, Baclofen (e.g., 10 µM), to the bath. A reduction in the synaptic potential is expected.
-
Antagonist Application: Co-apply this compound (e.g., 50-100 µM) with Baclofen. A reversal of the Baclofen-induced inhibition should be observed.
-
Washout: Wash out both drugs to allow the synaptic potential to return to baseline.
-
This compound Alone: Apply this compound alone to test for any effects on basal synaptic transmission.
-
Vehicle Control: In a separate experiment, apply the vehicle solution at the same time points to control for any time-dependent changes in the slice preparation.
Logical Workflow for Electrophysiology Controls:
In Vivo Microdialysis: Measuring Neurotransmitter Release
Objective: To determine the effect of GABAB receptor blockade on neurotransmitter levels in a specific brain region of a freely moving animal.
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Baseline Collection: Perfuse the microdialysis probe with aCSF and collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Vehicle Infusion (Negative Control): Infuse the vehicle solution through the probe (reverse dialysis) and continue collecting samples.
-
This compound Infusion: Infuse this compound (e.g., 100 µM in the perfusate) through the probe and collect dialysate samples.
-
Agonist Co-infusion (Positive Control): Co-infuse this compound and Baclofen to demonstrate that the effects of this compound can be overcome by an excess of agonist.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter concentrations using techniques like HPLC.
Signaling Pathway of GABAB Receptor Action and Blockade:
By adhering to these rigorous experimental designs and incorporating the appropriate controls, researchers can confidently attribute the observed effects to the specific action of this compound on GABAB receptors, thereby advancing our understanding of GABAergic signaling in health and disease.
References
- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP35348 at the GABA-B Receptor: An Antagonist, Not an Inverse Agonist
For researchers, scientists, and drug development professionals, the pharmacological profile of a compound is critical. In the case of CGP35348, a widely used experimental tool in neuroscience, the evidence strongly supports its classification as a selective GABA-B receptor antagonist, with no direct evidence to date suggesting it possesses inverse agonist properties.
This compound effectively blocks the action of GABA-B receptor agonists, such as GABA and baclofen, thereby inhibiting their downstream signaling effects.[1][2][3] However, a key distinction must be made between a neutral antagonist and an inverse agonist. A neutral antagonist simply blocks the receptor from being activated by an agonist. In contrast, an inverse agonist can reduce the basal, or constitutive, activity of a receptor that is active even in the absence of an agonist.[4][5]
Currently, the scientific literature does not contain studies demonstrating that this compound can decrease a baseline, agonist-independent activity of the GABA-B receptor. While the concept of constitutive activity is well-established for many G-protein coupled receptors (GPCRs), significant constitutive activity of the wild-type GABA-B receptor under normal physiological conditions has not been extensively documented.[6]
One study observed that this compound alone could increase the duration of spontaneous calcium transients in the embryonic chick retina.[7] This effect, however, was attributed to the blockade of tonically active GABA-B receptors stimulated by endogenous GABA in the preparation, which is consistent with its role as an antagonist.[7] Another study reported that this compound exhibited intrinsic activity in inhibiting glycine exocytosis, but this effect was found to be independent of GABA-B receptors, highlighting the importance of confirming on-target effects.[8]
Comparative Pharmacological Profile
To understand the action of this compound, it is useful to compare its properties with other GABA-B receptor ligands.
| Compound | Classification | Primary Effect at GABA-B Receptor |
| GABA | Endogenous Agonist | Activates the receptor to initiate downstream signaling. |
| Baclofen | Synthetic Agonist | Mimics the effect of GABA, leading to receptor activation.[9] |
| This compound | Antagonist | Blocks the binding of agonists like GABA and baclofen, preventing receptor activation. [1][2] |
| Saclofen | Antagonist | Another classic example of a competitive GABA-B receptor antagonist. |
| Phaclofen | Antagonist | An earlier developed GABA-B receptor antagonist. |
Signaling Pathways and Experimental Investigation
The GABA-B receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] To definitively classify this compound as an inverse agonist, experiments would need to demonstrate its ability to increase basal cAMP levels or decrease basal GIRK channel activity in a system with constitutively active GABA-B receptors, and in the absence of any agonist. To date, such findings have not been reported in the peer-reviewed literature.
GABA-B Receptor Signaling and Ligand Action. This diagram illustrates the canonical signaling pathway of the GABA-B receptor upon agonist binding, leading to neuronal inhibition. It also depicts the action of an antagonist like this compound, which blocks agonist binding and prevents receptor activation, without affecting the receptor's basal state.
Experimental Protocols
The classification of a compound as an antagonist versus an inverse agonist relies on specific functional assays. Below are outlines of typical experimental protocols used in such determinations.
Radioligand Binding Assay
-
Objective: To determine the affinity of this compound for the GABA-B receptor.
-
Methodology:
-
Prepare cell membranes from tissues or cells expressing GABA-B receptors.
-
Incubate the membranes with a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626).
-
Add increasing concentrations of unlabeled this compound.
-
Separate bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
cAMP Accumulation Assay
-
Objective: To measure the effect of this compound on adenylyl cyclase activity.
-
Methodology:
-
Culture cells expressing GABA-B receptors.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
To test for antagonist activity, stimulate the cells with a GABA-B agonist (e.g., baclofen) in the presence of varying concentrations of this compound.
-
To test for inverse agonist activity, treat the cells with this compound alone and measure basal cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
GIRK Channel Activity Assay (Electrophysiology)
-
Objective: To assess the effect of this compound on GABA-B receptor-mediated potassium currents.
-
Methodology:
-
Use whole-cell patch-clamp recordings from neurons or cells expressing GABA-B receptors and GIRK channels.
-
To test for antagonist activity, apply a GABA-B agonist to elicit an outward potassium current and then co-apply this compound to observe blockade of this current.
-
To test for inverse agonist activity, apply this compound alone and measure any change in the basal potassium current. A decrease in the basal current would indicate inverse agonism.
-
Workflow for Ligand Characterization. This flowchart outlines the experimental steps to differentiate between an antagonist and an inverse agonist at the GABA-B receptor.
Conclusion
Based on the available scientific literature, this compound is a selective antagonist of the GABA-B receptor. There is a lack of experimental data to support the claim that it acts as an inverse agonist. For researchers in the field, it is crucial to operate under the classification of this compound as a neutral antagonist in the design and interpretation of experiments until evidence to the contrary is presented.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP-35348 - Wikipedia [en.wikipedia.org]
- 3. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. The GABA B receptor antagonists this compound and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling GABA-B Receptor Function: A Comparative Analysis of CGP35348 and Genetic Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological blockade of GABA-B receptors by CGP35348 with genetic knockout models. This report synthesizes experimental data to illuminate the nuances of GABA-B receptor function and pharmacology.
The study of GABA-B receptors, critical mediators of slow and prolonged synaptic inhibition in the central nervous system, has been significantly advanced by two key experimental approaches: pharmacological antagonism and genetic deletion. The selective GABA-B receptor antagonist, this compound, has been a widely used tool to probe the physiological roles of these receptors. Complementing this approach, the development of GABA-B receptor subunit knockout mice (GABA-B1-/- and GABA-B2-/-) has provided a powerful genetic model to understand the consequences of a complete absence of receptor function. This guide provides a detailed cross-validation of the results obtained using this compound with those from GABA-B receptor knockout models, offering a comparative perspective on their effects in biochemical and behavioral assays.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative findings from studies employing both this compound and GABA-B receptor knockout mice, providing a clear and structured comparison of their effects.
Table 1: Comparison of Effects on Neurotransmitter Release
| Experimental Model | Agonist (Baclofen) Effect on Glycine Release | Antagonist (this compound) Effect on Glycine Release | Key Finding |
| Wild-Type Mice | Inhibition | Inhibition | This compound exhibits intrinsic inhibitory activity on glycine release. |
| GABA-B1-/- Mice | No Inhibition | Inhibition (persists) | The inhibitory effect of this compound on glycine release is independent of the GABA-B1 receptor subunit.[1] |
| GABA-B2-/- Mice | No Inhibition | Inhibition (persists) | The inhibitory effect of this compound on glycine release is independent of the GABA-B2 receptor subunit.[1] |
Table 2: Comparison of Behavioral Phenotypes in Anxiety and Depression Models
| Experimental Model | Anxiety-like Behavior (Light-Dark Box Test) | Depressant-like Behavior (Forced Swim Test) | Key Finding |
| Wild-Type Mice (Vehicle) | Baseline | Baseline | - |
| Wild-Type Mice + CGP56433A (similar to this compound) | Not Reported | Decreased Immobility | Pharmacological blockade of GABA-B receptors produces an antidepressant-like effect.[2] |
| GABA-B1-/- Mice | Increased Anxiety (less time in light) | Decreased Immobility | Genetic deletion of the GABA-B1 receptor subunit results in an anxiogenic and antidepressant-like phenotype.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Glycine Release Assay from Synaptosomes
This protocol details the methodology used to measure the release of [3H]glycine from purified nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes are prepared from the spinal cord or hippocampus of wild-type, GABA-B1-/-, or GABA-B2-/- mice using standard subcellular fractionation techniques.
-
Radiolabeling: Synaptosomes are incubated with [3H]glycine to allow for its uptake into glycinergic nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are then placed in a superfusion system and continuously perfused with a physiological buffer.
-
Depolarization: To evoke neurotransmitter release, the synaptosomes are depolarized by exposure to a high concentration of potassium chloride (KCl).
-
Drug Application: The effects of the GABA-B receptor agonist (-)-baclofen and the antagonist this compound are assessed by adding them to the superfusion buffer before and during depolarization.
-
Quantification: The amount of [3H]glycine released into the superfusate is measured using liquid scintillation counting. The data is expressed as the percentage of total radioactivity released.
Light-Dark Box Test
This test is used to assess anxiety-like behavior in mice.
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus freely for a 10-minute session.
-
Data Collection: The time spent in the light compartment and the number of transitions between the two compartments are recorded and analyzed. A shorter time spent in the light compartment is indicative of increased anxiety-like behavior.
Forced Swim Test
This test is a common model to assess depressive-like behavior in rodents.
-
Apparatus: A transparent cylindrical container is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Procedure: Each mouse is placed in the water for a 6-minute session.
-
Data Collection: The duration of immobility (floating passively) during the last 4 minutes of the test is recorded. An increase in immobility time is interpreted as a behavioral correlate of despair or depressive-like behavior.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Canonical GABA-B receptor signaling pathway.
Workflow for cross-validation experiments.
Discussion and Conclusion
The cross-validation of results from studies using the GABA-B receptor antagonist this compound and genetic knockout models reveals both convergent and divergent findings, providing a more nuanced understanding of GABA-B receptor pharmacology.
In behavioral studies, both pharmacological blockade with a CGP compound and genetic deletion of the GABA-B1 receptor subunit produce an antidepressant-like phenotype in the forced swim test.[2] This strong concordance suggests that the antidepressant effect is indeed mediated by the antagonism of GABA-B receptors. However, the finding that GABA-B1 knockout mice exhibit increased anxiety, a phenotype not consistently reported with acute antagonist administration, suggests that chronic absence of the receptor may lead to developmental or compensatory changes in neural circuits governing anxiety.
The findings from the glycine release experiments highlight a critical point of divergence. While the inhibitory effect of the GABA-B agonist baclofen is abolished in GABA-B1 and GABA-B2 knockout mice, confirming the necessity of these subunits for canonical receptor function, the inhibitory effect of this compound on glycine release persists in these knockout animals.[1] This strongly indicates that this compound can modulate glycine release through a mechanism independent of the classic GABA-B receptor heterodimer. This off-target effect is a crucial consideration for researchers interpreting data obtained solely with this pharmacological agent.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling CGP 35348
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the GABA-B receptor antagonist, CGP 35348.
Personal Protective Equipment (PPE)
When handling CGP 35348, standard laboratory safety protocols should be strictly followed. While specific PPE requirements may vary based on the scale of work and specific laboratory conditions, the following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from accidental splashes of solutions containing CGP 35348. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from potential contamination. |
| Respiratory | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if there is a risk of inhaling airborne powder. For larger quantities or in poorly ventilated areas, a respirator may be necessary. | To minimize inhalation of the compound, particularly in powder form. |
Operational Plan: Handling and Storage
Handling:
-
Use CGP 35348 in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prepare solutions on the same day if possible.[1]
-
Should precipitation occur during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2]
Storage:
-
Store CGP 35348 in a tightly sealed container.
-
Recommended storage temperatures vary by supplier, with some suggesting room temperature and others -20°C.[3] Always refer to the manufacturer's instructions.
-
For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended.[1][2]
| Storage Conditions | Temperature | Duration |
| Solid | Room Temp or -20°C | Up to 12 months |
| Stock Solutions | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Disposal Plan
Dispose of CGP 35348 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused CGP 35348 should be treated as chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols and Signaling Pathway
CGP 35348 is a selective and brain-penetrant antagonist of the GABA-B receptor.[4] It acts by blocking the inhibitory effects of the neurotransmitter GABA at the GABA-B receptor subtype.[4]
Signaling Pathway
The following diagram illustrates the mechanism of action of CGP 35348 as a GABA-B receptor antagonist.
Key Experimental Methodologies
CGP 35348 has been utilized in various studies to investigate the role of GABA-B receptors. The following table summarizes key experimental details from published research.
| Experiment Type | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Neuromuscular Coordination & Spatial Learning | Albino mice | 1 mg/mL solvent/Kg body weight for 12 days | Intraperitoneal (i.p.) | Improved motor function and gender-specific effects on spatial learning and memory. | [5] |
| Antinociception Studies | Mice and Rats | 60-100 mg/kg (i.p. in mice), 0.5-2.5 µg (i.c.v. in mice), 25 µg (i.c.v. in rats) | i.p. & Intracerebroventricular (i.c.v.) | Prevented baclofen-induced antinociception. | [6] |
| Locomotor Activity & Dopamine Levels | Mice | 400 mg/kg | i.p. | Antagonized the decrease in locomotor activity and increase in forebrain dopamine induced by GHB and baclofen. | [7] |
| Electrophysiology | Rat | 10, 30, 100 µM | In vitro (hippocampal slice) | Blocked baclofen-induced membrane hyperpolarization and the late inhibitory postsynaptic potential. | [8] |
References
- 1. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 35348 | 123690-79-9 [sigmaaldrich.com]
- 4. This compound | 123690-79-9 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
